6-Bromo-4-oxo-1,4-dihydro-8-quinolinecarbonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-bromo-4-oxo-1H-quinoline-8-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrN2O/c11-7-3-6(5-12)10-8(4-7)9(14)1-2-13-10/h1-4H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHQQIOAJMOMPSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=C(C=C2C1=O)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201235054 | |
| Record name | 6-Bromo-1,4-dihydro-4-oxo-8-quinolinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201235054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160474-80-5 | |
| Record name | 6-Bromo-1,4-dihydro-4-oxo-8-quinolinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160474-80-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-1,4-dihydro-4-oxo-8-quinolinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201235054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic Data for 6-Bromo-4-oxo-1,4-dihydro-8-quinolinecarbonitrile: An In-Depth Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 6-Bromo-4-oxo-1,4-dihydro-8-quinolinecarbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug development. The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. Each section includes a detailed experimental protocol and an in-depth interpretation of the spectral features, grounded in established scientific principles. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound belongs to the quinolone class of compounds, which are known for their diverse biological activities, including antibacterial and anticancer properties.[1] The precise structural elucidation of such molecules is paramount for understanding their structure-activity relationships and for ensuring their quality and purity in pharmaceutical applications. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose, providing detailed insights into the molecular structure, functional groups, and connectivity of atoms.[2]
This guide will present a predictive analysis of the spectroscopic data for this compound, based on the known spectral characteristics of quinoline derivatives and related heterocyclic systems.[3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.[5] For this compound, both ¹H and ¹³C NMR are crucial for confirming its structure.
Experimental Protocol: NMR Spectroscopy
A generalized protocol for acquiring NMR data for a solid organic compound like this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, due to the potential for low solubility in less polar solvents like CDCl₃.[6]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.[2]
-
Data Acquisition: Transfer the solution to a clean 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher to ensure good signal resolution.[7]
-
2D NMR: To aid in the definitive assignment of signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) should be performed.
Predicted ¹H NMR Data and Interpretation
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the N-H proton. The predicted chemical shifts (in ppm) are presented in the table below.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H2 | ~8.2 | Doublet | ~8.0 |
| H3 | ~6.5 | Doublet | ~8.0 |
| H5 | ~8.4 | Doublet | ~2.0 |
| H7 | ~8.0 | Doublet | ~2.0 |
| N1-H | >12.0 | Broad Singlet | - |
-
N1-H: The proton on the nitrogen is expected to be highly deshielded due to hydrogen bonding and resonance, appearing as a broad singlet at a very downfield chemical shift, likely above 12 ppm.[5]
-
Aromatic Protons (H2, H3, H5, H7): The protons on the quinoline ring system will appear in the aromatic region of the spectrum. The electron-withdrawing nature of the carbonyl group, the bromine atom, and the nitrile group will influence their chemical shifts.
-
H2 and H3: These protons are part of the pyridinone ring. H2 is adjacent to the nitrogen and will be downfield, while H3 is adjacent to the carbonyl group and will be more upfield. They are expected to show coupling to each other.
-
H5 and H7: These protons are on the benzene ring. The bromine at position 6 will influence the chemical shifts of the adjacent protons. H5 and H7 are expected to show a small meta-coupling.
-
Predicted ¹³C NMR Data and Interpretation
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | ~140 |
| C3 | ~110 |
| C4 | ~175 |
| C4a | ~145 |
| C5 | ~130 |
| C6 | ~120 |
| C7 | ~135 |
| C8 | ~105 |
| C8a | ~150 |
| C≡N | ~115 |
-
C4 (Carbonyl): The carbonyl carbon is the most deshielded carbon and will appear significantly downfield, typically around 175 ppm.
-
Aromatic Carbons: The other aromatic carbons will appear in the range of 105-150 ppm. The carbon bearing the bromine (C6) and the carbon bearing the nitrile group (C8) will have their chemical shifts influenced by these substituents.
-
C≡N (Nitrile): The carbon of the nitrile group is expected to appear around 115 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: IR Spectroscopy
For a solid sample, the Attenuated Total Reflectance (ATR) or the KBr pellet method can be used. A common method is the preparation of a thin solid film.[8]
-
Sample Preparation: Dissolve a small amount of the compound (a few milligrams) in a volatile solvent like methylene chloride or acetone.[8]
-
Film Formation: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the solid compound.[8][9]
-
Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum.
Predicted IR Data and Interpretation
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.[10][11]
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3100 | Medium, Broad |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |
| C≡N Stretch (Nitrile) | 2240 - 2220 | Medium, Sharp |
| C=O Stretch (Amide) | 1680 - 1650 | Strong, Sharp |
| C=C Stretch (Aromatic) | 1620 - 1450 | Medium to Strong |
| C-N Stretch | 1350 - 1250 | Medium |
| C-Br Stretch | 700 - 500 | Medium to Strong |
-
N-H Stretch: A broad absorption band in the region of 3300-3100 cm⁻¹ is expected due to the N-H stretching vibration, with the broadening resulting from hydrogen bonding.
-
C≡N Stretch: A sharp, medium-intensity peak around 2230 cm⁻¹ is characteristic of the nitrile functional group.
-
C=O Stretch: A strong, sharp absorption band between 1680 and 1650 cm⁻¹ is expected for the amide carbonyl group in the pyridinone ring. Its position is influenced by resonance and hydrogen bonding.[12]
-
Aromatic C=C and C-H Stretches: The aromatic rings will give rise to several bands in the 1620-1450 cm⁻¹ region due to C=C stretching vibrations, and C-H stretching vibrations will appear just above 3000 cm⁻¹.
-
C-Br Stretch: The carbon-bromine bond will show a stretching vibration in the fingerprint region, typically between 700 and 500 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.[13]
Experimental Protocol: Mass Spectrometry
For a non-volatile solid like this compound, Electrospray Ionization (ESI) is a suitable ionization method.[14]
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.[15]
-
Infusion: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump.
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to determine the most sensitive mode of ionization. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
Predicted Mass Spectrum and Interpretation
The mass spectrum will provide the molecular weight and important structural information through fragmentation patterns.
-
Molecular Ion Peak: The molecular formula of this compound is C₁₀H₅BrN₂O. The nominal molecular weight is 248 g/mol for the ⁷⁹Br isotope and 250 g/mol for the ⁸¹Br isotope.
-
Isotopic Pattern: A key feature will be the presence of two molecular ion peaks, [M]⁺ and [M+2]⁺, of nearly equal intensity, which is characteristic of a compound containing one bromine atom.[16]
-
Fragmentation: The fragmentation pattern will depend on the ionization energy. Common fragmentation pathways for aromatic and heterocyclic compounds include the loss of small neutral molecules.
-
Loss of CO: A fragment corresponding to the loss of carbon monoxide (28 Da) from the molecular ion is a common fragmentation pathway for quinolones.
-
Loss of Br: Cleavage of the C-Br bond would result in a fragment ion at m/z 169.
-
Loss of HCN: Fragmentation involving the nitrile group could lead to the loss of HCN (27 Da).
-
Predicted High-Resolution Mass Spectrometry (HRMS) Data:
-
[M+H]⁺ for C₁₀H₆BrN₂O⁺: Calculated m/z = 248.9662 (for ⁷⁹Br) and 250.9641 (for ⁸¹Br).
-
[M-H]⁻ for C₁₀H₄BrN₂O⁻: Calculated m/z = 246.9516 (for ⁷⁹Br) and 248.9495 (for ⁸¹Br).
Conclusion
The predicted spectroscopic data presented in this guide provide a detailed and scientifically grounded framework for the structural characterization of this compound. The combination of NMR, IR, and MS provides complementary information that, when analyzed together, allows for the unambiguous confirmation of the molecule's structure. The experimental protocols outlined herein represent standard methodologies that can be adapted to specific instrumentation and laboratory conditions. This comprehensive spectroscopic analysis is a critical component in the research and development of new chemical entities for pharmaceutical applications.
References
-
Sample preparation for FT-IR. (n.d.). Retrieved from [Link]
- K. A. K. A. H. E. D. (2014). Quantifying Small Molecules by Mass Spectrometry.
-
Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281.
-
NMR Spectroscopy. (2022, August 28). Chemistry LibreTexts. Retrieved from [Link]
- Mohammadi, M. S., Bayat, Z., & Mohammadi Nasab, E. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Physical Chemistry: An Indian Journal.
- Structural Determination of Simple Organic Compounds using 1H-NMR Spectrometry. (n.d.). eGyanKosh.
- Ilies, M., Shova, S., Gaina, L., Dinte, E., Tुucureanu, V., Oprean, L., & Ilies, M. A. (2022). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Molecules, 27(15), 4997.
- Gaponova, I. S., Fazylov, S. D., & Saliyeva, L. N. (2018). Infrared spectra and the structure of drugs of the fluoroquinolone group. Pharmaceutical Chemistry Journal, 52(1), 73-77.
-
IR Spectroscopy. (2022, September 5). Chemistry LibreTexts. Retrieved from [Link]
-
ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules. Retrieved from [Link]
- Mass Spectrometry analysis of Small molecules. (2013, February 7). SlideShare.
- Application Notes & Protocols: NMR Spectroscopy for the Structure Elucidation of Complex Organic Molecules. (n.d.). BenchChem.
-
Mohammadi, M. S., Bayat, Z., & Mohammadi Nasab, E. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Physical Chemistry: An Indian Journal. Retrieved from [Link]
-
IR Spectroscopy of Solids. (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]
- D'yakonov, V. A., D'yakonova, E. V., Semenov, V. E., Strel'nik, A. D., Gubaidullin, A. T., Kataeva, O. N., ... & Sinyashin, O. G. (2021). Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. Molecules, 26(11), 3351.
-
CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). (n.d.). Retrieved from [Link]
- Siniscalchi, T. (2021, December 6). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum [Video]. YouTube.
-
Biocompare. (2019, April 23). Prepping Small Molecules for Mass Spec. Retrieved from [Link]
-
NMR Spectroscopy. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]
- Li, A., & Alaee, M. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Analytical and bioanalytical chemistry, 406(10), 2415–2425.
- Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds. (n.d.). BenchChem.
- Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry.
-
INFRARED SPECTROSCOPY (IR). (n.d.). Retrieved from [Link]
-
CHAPTER 2 Fragmentation and Interpretation of Spectra. (n.d.). Retrieved from [Link]
- G. A. H. (2011). Advances in structure elucidation of small molecules using mass spectrometry. Expert opinion on drug discovery, 6(12), 1307-1323.
-
Practical NMR Spectroscopy of Biomolecules. (n.d.). Retrieved from [Link]
-
Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]
- Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. (n.d.). UNCW Institutional Repository.
- Fowler, S. (2017, November 28). How to predict the 13C NMR spectrum of a compound [Video]. YouTube.
- MASS SPECTROMETRY: FRAGMENTATION P
-
CFM-ID. (n.d.). Retrieved from [Link]
- K. A. K. A. H. E. D. (2022). Marine Bromophenols from Laminaria hyperborea's Epiphytic Biomass: Chemical Profiling, Cytotoxicity, and Antioxidant Activity. Marine drugs, 20(1), 59.
- Infrared Spectra of Some Common Functional Groups. (2020, May 30). Chemistry LibreTexts.
- Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Quinolone antibiotics. In The Enzymes (Vol. 35, pp. 25-74). Academic Press.
Sources
- 1. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tsijournals.com [tsijournals.com]
- 4. repository.uncw.edu [repository.uncw.edu]
- 5. NMR Spectroscopy [www2.chemistry.msu.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. eng.uc.edu [eng.uc.edu]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. zefsci.com [zefsci.com]
- 14. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. uab.edu [uab.edu]
- 16. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
The Multifaceted Biological Activities of Bromo-Substituted Quinolines: A Technical Guide for Drug Discovery
Introduction
The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] The introduction of a bromine atom onto the quinoline ring system can significantly modulate the physicochemical properties and biological efficacy of the parent molecule. This strategic halogenation can enhance lipophilicity, improve metabolic stability, and provide a key interaction point for binding to biological targets. This in-depth technical guide provides a comprehensive overview of the diverse biological activities of bromo-substituted quinolines, with a focus on their anticancer, antimicrobial, antiviral, and neuroprotective properties. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into mechanisms of action, structure-activity relationships, and key experimental methodologies.
Anticancer Activity: A Dominant Therapeutic Avenue
The most extensively studied biological activity of bromo-substituted quinolines is their potent anticancer effect. These compounds have demonstrated significant antiproliferative activity against a wide range of cancer cell lines, often operating through multifaceted mechanisms.
Mechanisms of Action
Bromo-substituted quinolines exert their anticancer effects through several key pathways, primarily by inducing programmed cell death (apoptosis) and inhibiting essential enzymes involved in DNA replication and repair.
A primary mechanism by which bromo-substituted quinolines eliminate cancer cells is through the induction of apoptosis. This is often characterized by morphological changes such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. Experimental evidence, such as DNA laddering assays, confirms the fragmentation of DNA, a hallmark of apoptosis, in cancer cells treated with these compounds.[2][3][4] For instance, 5,7-dibromo-8-hydroxyquinoline has been shown to induce apoptosis in C6, HT29, and HeLa cell lines.[2][4]
Topoisomerase I is a crucial enzyme that relaxes supercoiled DNA, a necessary step for DNA replication and transcription. Bromo-substituted quinolines have been identified as potent inhibitors of this enzyme.[3][4] By binding to the enzyme-DNA complex, these compounds prevent the re-ligation of the DNA strand, leading to the accumulation of DNA breaks and ultimately, cell death. This mechanism is particularly relevant for rapidly dividing cancer cells that are highly dependent on topoisomerase I activity.
}
Figure 1: Key anticancer mechanisms of bromo-substituted quinolines.Structure-Activity Relationship (SAR) Insights
The position and number of bromine substitutions on the quinoline ring, as well as the nature of other substituents, significantly influence the anticancer potency.
-
Position of Bromine: Bromination at positions 5, 6, 7, and 8 has been explored. For example, 5,7-dibromo-8-hydroxyquinolines exhibit strong antiproliferative activity.[4]
-
Other Substituents: The presence of a hydroxyl group at the C-8 position often enhances anticancer potential.[3][4] Methoxy and amino groups at various positions also modulate the biological activity.[2][5] The introduction of a nitro group can activate a neighboring bromo group for further chemical modification.[2]
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected bromo-substituted quinolines against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |
| 5,7-Dibromo-8-hydroxyquinoline | C6 (Rat Brain) | 9.6 | [2] |
| 5,7-Dibromo-8-hydroxyquinoline | HeLa (Cervical) | 6.7 | [4] |
| 5,7-Dibromo-8-hydroxyquinoline | HT29 (Colon) | 8.9 | [4] |
| 3,5,6,7-Tetrabromo-8-methoxyquinoline | C6 (Rat Brain) | 15.2 | [2] |
| 3,5,6,7-Tetrabromo-8-methoxyquinoline | HeLa (Cervical) | 18.4 | [2] |
| 3,5,6,7-Tetrabromo-8-methoxyquinoline | HT29 (Colon) | 20.1 | [2] |
| 6-Bromo-5-nitroquinoline | Various | Significant | [2] |
Experimental Protocols
This colorimetric assay is a standard method for assessing cell viability.
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the bromo-substituted quinoline compounds for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Principle: During apoptosis, endonucleases cleave the genomic DNA into internucleosomal fragments of approximately 180-200 base pairs and its multiples. When separated by agarose gel electrophoresis, these fragments create a characteristic "ladder" pattern.
Step-by-Step Methodology:
-
Cell Treatment: Treat cancer cells with the bromo-substituted quinoline compound at its IC50 concentration for 24-48 hours.
-
DNA Extraction: Harvest the cells and extract genomic DNA using a commercially available DNA extraction kit or a standard phenol-chloroform extraction protocol.
-
Agarose Gel Electrophoresis: Load equal amounts of DNA from treated and untreated cells onto a 1.5-2% agarose gel containing a fluorescent DNA stain (e.g., ethidium bromide or SYBR Safe).
-
Visualization: Run the gel until adequate separation of the DNA fragments is achieved. Visualize the DNA fragments under UV light. The presence of a ladder pattern in the treated sample lane is indicative of apoptosis.
Antimicrobial Activity
Bromo-substituted quinolines have also demonstrated promising activity against a range of pathogenic microorganisms, including bacteria and fungi.
Mechanism of Action
The antimicrobial action of these compounds is often attributed to their ability to inhibit essential bacterial enzymes, such as DNA gyrase and topoisomerase IV.[6] These enzymes are critical for bacterial DNA replication, transcription, and repair. Inhibition of these enzymes leads to the disruption of DNA synthesis and ultimately, bacterial cell death.
}
Figure 2: Antimicrobial mechanism of bromo-substituted quinolines.Spectrum of Activity
Bromo-substituted quinoline derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria.[6][7] Notably, some compounds exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections.[6] Several 6-bromo-2-methyl-4-(2-(1-phenylethylidene)hydrazinyl) quinolines have demonstrated a broad spectrum of antimicrobial activities.[7]
Antiviral Activity
The antiviral potential of bromo-substituted quinolines is an emerging area of research, with promising results against several viruses.
Dengue Virus (DENV)
Certain 6-bromo-substituted 4-anilinoquinolines have been identified as potent inhibitors of Dengue virus infection.[8] The most potent of these compounds exhibited an EC50 value of 79 nM with low cytotoxicity.[8] While the exact mechanism is still under investigation, it is hypothesized that these compounds may interfere with viral entry or replication processes.
Human Immunodeficiency Virus Type 1 (HIV-1)
Bromo-substituted quinolines have been investigated as allosteric inhibitors of HIV-1 integrase (IN).[9][10] These compounds, known as ALLINIs, bind to a site on the integrase enzyme that is distinct from the active site. This binding triggers an aberrant multimerization of the enzyme, which disrupts the normal process of viral DNA integration into the host genome, thereby blocking viral replication.[9][10] Studies have shown that the addition of a bromine atom at either the 6 or 8 position of the quinoline ring can confer better antiviral properties.[9][10]
Neuroprotective Effects
Preliminary studies suggest that bromo-substituted quinolines may possess neuroprotective properties, making them potential candidates for the treatment of neurodegenerative diseases.
Potential Mechanisms
The neuroprotective effects of quinoline derivatives, in general, are often attributed to their antioxidant and metal-chelating properties.[11] Oxidative stress and the dysregulation of metal ions are implicated in the pathology of several neurodegenerative disorders, including Alzheimer's disease. Bromo-substituted quinolines may help to mitigate these effects. For instance, the synthesis of 6-bromo-substituted derivatives of kynurenic acid (a known neuroprotective agent) has been explored.[12]
Conclusion and Future Directions
Bromo-substituted quinolines represent a versatile and highly promising class of compounds with a remarkable range of biological activities. Their potent anticancer effects, coupled with their emerging antimicrobial, antiviral, and neuroprotective potential, underscore their significance in drug discovery and development. The strategic placement of bromine atoms on the quinoline scaffold provides a powerful tool for medicinal chemists to fine-tune the pharmacological properties of these molecules.
Future research in this area should focus on:
-
Elucidating detailed mechanisms of action for their antiviral and neuroprotective effects.
-
Optimizing the lead compounds through further structure-activity relationship studies to enhance potency and reduce toxicity.
-
Exploring novel delivery systems to improve the bioavailability and targeted delivery of these compounds.
-
Conducting in vivo studies to validate the promising in vitro results and assess their therapeutic potential in preclinical models.
The continued exploration of bromo-substituted quinolines holds great promise for the development of novel and effective therapeutic agents to combat a wide range of human diseases.
References
- Geronikaki, A., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC, NIH.
- (PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents.
- A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Ingenta Connect. (2017).
- Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. TÜBİTAK Academic Journals. (2025).
- A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Bentham Science Publishers. (2017).
- Improving the Efficacy of Quinolylnitrones for Ischemic Stroke Therapy, QN4 and QN15 as New Neuroprotective Agents after Oxygen–Glucose Deprivation/Reoxygenation-Induced Neuronal Injury. NIH. (2022).
- Wu, X. W., et al. (2011). Synthesis, antimicrobial activity and possible mechanism of action of 9-bromo-substituted indolizinoquinoline-5,12-dione derivatives. European Journal of Medicinal Chemistry, 46(9), 4625-4633.
- Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. PMC, PubMed Central.
- Asquith, C. R. M., et al. (2020). Potent antiviral activity of novel multi-substituted 4-anilinoquin(az)olines. Bioorganic & Medicinal Chemistry Letters, 30(16), 127284.
- KYNA Derivatives with Modified Skeleton; Hydroxyquinolines with Potential Neuroprotective Effect. MDPI. (2021).
- Multi-Substituted Quinolines as HIV-1 Integrase Allosteric Inhibitors. The Aquila Digital Community. (2022).
- Process for preparing bromo-substituted quinolines.
- Synthesis, Characterization and Antimicrobial Activity of Some New Substituted Quinoline Hydrazones. Der Pharma Chemica.
- Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. (2022).
- Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. PMC, NIH.
- Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- Synthesis and biological evaluation of substituted imidazoquinoline derivatives as mPGES-1 inhibitors. PubMed. (2013).
- Multi-Substituted Quinolines as HIV-1 Integrase Allosteric Inhibitors. PMC, PubMed Central. (2022).
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Qui...: Ingenta Connect [ingentaconnect.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Synthesis, antimicrobial activity and possible mechanism of action of 9-bromo-substituted indolizinoquinoline-5,12-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Potent antiviral activity of novel multi-substituted 4-anilinoquin(az)olines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aquila.usm.edu [aquila.usm.edu]
- 10. Multi-Substituted Quinolines as HIV-1 Integrase Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Framework for Investigating the Therapeutic Potential of 6-Bromo-4-oxo-1,4-dihydro-8-quinolinecarbonitrile
An In-depth Technical Guide
Abstract
The quinoline scaffold is a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of approved therapeutic agents.[1][2] The novel compound, 6-Bromo-4-oxo-1,4-dihydro-8-quinolinecarbonitrile, presents a unique combination of a proven heterocyclic core with strategically placed functional groups, suggesting a rich, yet unexplored, pharmacological potential. Direct biological data for this specific molecule is not yet publicly available. Therefore, this guide adopts a predictive and investigative approach, leveraging chemoinformatic principles and data from structurally analogous compounds to hypothesize primary therapeutic targets. We propose that its key structural motifs—the 4-quinolone core, the bromine at position 6, and the carbonitrile at position 8—orient its potential activity towards protein kinase inhibition, viral enzyme modulation, and covalent interaction with proteases. This document provides a structured, multi-phase experimental framework designed to systematically uncover and validate these potential mechanisms of action, serving as a roadmap for researchers in drug discovery and development.
Introduction: The Privileged Quinoline Scaffold
The quinoline ring system, a fusion of a benzene and a pyridine ring, is classified as a "privileged scaffold" in drug discovery. This designation arises from its ability to bind to a wide variety of biological targets with high affinity, leading to a broad spectrum of therapeutic activities.[3] Historically, quinoline-containing natural products like quinine have been instrumental in combating malaria.[2][4] In the modern era, synthetic quinoline derivatives have been successfully developed as anticancer agents (kinase inhibitors), antibacterials (fluoroquinolones), and antivirals.[1][2][5] The scaffold's rigid, planar structure and its capacity for diverse substitutions allow for the fine-tuning of electronic and steric properties to achieve desired target specificity and pharmacological profiles.
Molecular Deconstruction and Physicochemical Profile
The therapeutic potential of this compound can be inferred by dissecting its constituent parts:
-
4-Oxo-1,4-dihydro-quinoline (4-Quinolone) Core: This core is essential for the activity of many kinase inhibitors and antibacterial agents. The keto group and the adjacent nitrogen atom are critical hydrogen bond acceptors and donors, respectively, facilitating interactions within the ATP-binding pocket of kinases or the active sites of enzymes like DNA gyrase. A structurally related compound, 6-chloro-1,4-dihydro-4-oxo-1-(beta-D-ribofuranosyl)quinoline-3-carboxylic acid, has been shown to inhibit HIV-1 reverse transcriptase, highlighting the core's potential in antiviral applications.[5]
-
6-Bromo Moiety: The bromine atom at the C6 position significantly influences the molecule's electronic properties and lipophilicity. Halogen bonding is an increasingly recognized interaction in drug-receptor binding, potentially enhancing affinity and selectivity for target proteins. Furthermore, 6-bromo-4-iodoquinoline is a known intermediate in the synthesis of GSK2126458, a potent inhibitor of PI3K and mTOR kinases, suggesting the 6-bromo substitution is favorable for kinase inhibition.[6][7]
-
8-Carbonitrile (-CN) Group: The nitrile group is a versatile pharmacophore. It is metabolically stable and can act as a potent hydrogen bond acceptor.[8] More significantly, it can function as an electrophilic "warhead" for reversible covalent inhibition of enzymes, particularly cysteine and serine proteases.[8] This interaction, forming a thioimidate or imidate adduct, can lead to highly potent and selective inhibitors. Some cyano-substituted quinoline compounds have also been noted for their ability to deactivate growth factor receptor tyrosine kinases.[9]
Table 1: Predicted Physicochemical Properties
| Property | Value | Rationale / Significance |
| Molecular Formula | C₁₀H₅BrN₂O | Defines the elemental composition. |
| Molecular Weight | 249.07 g/mol | Falls within the typical range for small molecule drugs (Lipinski's Rule of Five). |
| Topological Polar Surface Area (TPSA) | 55.1 Ų | Suggests good potential for cell membrane permeability and oral bioavailability. |
| Predicted LogP | 1.8 - 2.5 | Indicates a balance between aqueous solubility and lipid permeability, favorable for drug delivery. |
| Hydrogen Bond Donors | 1 | The N-H group on the quinoline ring. |
| Hydrogen Bond Acceptors | 3 | The keto oxygen, the nitrile nitrogen, and the ring nitrogen. |
Hypothesized Therapeutic Target Classes
Based on the structural analysis, we propose three primary, high-probability target classes for this compound.
Target Class I: Protein Kinase Inhibition (Oncology & Inflammation)
Rationale: The 4-quinolone scaffold is prevalent in numerous FDA-approved kinase inhibitors.[1] The direct synthetic lineage from an intermediate used for a PI3K/mTOR inhibitor strongly supports this hypothesis.[6][10] Aberrant kinase signaling is a hallmark of cancer and many inflammatory diseases.
Potential Kinase Targets:
-
PI3K/mTOR Pathway: Given the GSK2126458 precedent.[6]
-
Receptor Tyrosine Kinases (RTKs): Such as EGFR, VEGFR, or FGFR, which are common targets for quinoline-based inhibitors.[2]
-
c-Jun N-terminal Kinase (JNK): A known target for some substituted quinolines in cancer therapy.[11]
Proposed Mechanism: The compound likely acts as an ATP-competitive inhibitor, with the quinolone core forming key hydrogen bonds in the hinge region of the kinase ATP-binding site. The 6-bromo and 8-carbonitrile substituents would occupy adjacent hydrophobic pockets, contributing to affinity and selectivity.
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway.
Target Class II: Cysteine/Serine Protease Inhibition
Rationale: The 8-carbonitrile group is a known reactive moiety for forming reversible covalent bonds with the active site cysteine or serine residues of proteases.[8] This mechanism can confer high potency and selectivity.
Potential Protease Targets:
-
Cathepsins (e.g., Cathepsin K, S): Implicated in osteoporosis, arthritis, and cancer metastasis.
-
Dipeptidyl Peptidase 4 (DPP-IV): A target for type 2 diabetes treatment.
-
Viral Proteases (e.g., SARS-CoV-2 3CLpro): Many viral proteases are cysteine proteases and are prime antiviral targets.
Proposed Mechanism: The nucleophilic thiol (cysteine) or hydroxyl (serine) group in the enzyme's active site attacks the electrophilic carbon of the nitrile. This forms a reversible covalent thioimidate or O-acylisourea intermediate, effectively inactivating the enzyme.
Caption: Reversible covalent inhibition of a cysteine protease by the nitrile group.
Target Class III: Viral Enzyme Inhibition (e.g., HIV Reverse Transcriptase)
Rationale: A close structural analog, differing primarily by a chloro group at C6 and a ribofuranosyl group at N1, potently inhibits HIV-1 Reverse Transcriptase (RT).[5] This suggests the 6-bromo-4-quinolone core is well-suited to bind to the non-nucleoside inhibitor binding pocket (NNIBP) of the enzyme.
Proposed Mechanism: The compound would act as a Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI). It would bind to an allosteric pocket on the p66 subunit of HIV-1 RT, inducing a conformational change that inactivates the enzyme and halts viral DNA synthesis.
A Phased Experimental Framework for Target Validation
To systematically test these hypotheses, a multi-phase approach is recommended. This ensures a logical progression from broad screening to specific mechanism-of-action studies.
Caption: A phased workflow for target identification and validation.
Phase 1: Broad Spectrum Screening & Hit Identification
Objective: To cast a wide net and identify which, if any, of the hypothesized biological activities are significant.
Protocol 4.1.1: In Vitro Kinase Panel Screening
-
Rationale: This is the most direct way to test the kinase inhibitor hypothesis against a large, diverse set of human kinases to identify initial hits and assess selectivity.
-
Methodology:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Submit the compound to a commercial service (e.g., Eurofins, Reaction Biology) for screening at a fixed concentration (typically 1 µM or 10 µM) against a panel of >300 kinases.
-
Assays are typically radiometric (³³P-ATP) or fluorescence-based, measuring the phosphorylation of a substrate peptide.
-
Data is reported as "% Inhibition" relative to a positive control (e.g., Staurosporine) and a negative (DMSO) control.
-
Self-Validation: Hits are defined as kinases showing >50% inhibition. The selectivity profile (number of hits) provides an early indication of potential off-target effects.
-
Protocol 4.1.2: Cellular Viability and Proliferation Assay
-
Rationale: To assess the compound's effect on cell growth and determine its potency in a cellular context, which is essential for any potential anticancer agent.
-
Methodology:
-
Seed various human cancer cell lines (e.g., A549 lung, MCF-7 breast, HCT116 colon) and a non-cancerous control line (e.g., HEK293) in 96-well plates.
-
After 24 hours, treat the cells with a serial dilution of the test compound (e.g., from 100 µM down to 1 nM).
-
Incubate for 72 hours.
-
Add a viability reagent such as Resazurin (AlamarBlue) or MTT and incubate for 2-4 hours.
-
Read the fluorescence or absorbance using a plate reader.
-
Self-Validation: Data is normalized to DMSO-treated controls, and the GI₅₀ (concentration for 50% growth inhibition) is calculated. A significant difference in potency between cancer and normal cell lines indicates a potential therapeutic window.
-
Phase 2: Hit Confirmation and Mechanism of Action (MoA) Elucidation
Objective: To confirm the hits from Phase 1 and begin to understand the specific molecular mechanism.
Protocol 4.2.1: IC₅₀ Determination with Recombinant Enzymes
-
Rationale: To confirm direct enzymatic inhibition of the top hits from the kinase or protease screen and accurately quantify potency.
-
Methodology:
-
Obtain recombinant human enzyme for the confirmed hit (e.g., PI3Kα, Cathepsin K, or HIV-1 RT).
-
Perform an in vitro enzyme assay using a 10-point, 3-fold serial dilution of the test compound.
-
Measure enzyme activity at each concentration.
-
Plot % Inhibition versus log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Self-Validation: The assay must include a known inhibitor as a positive control to validate assay performance. A well-defined sigmoidal curve confirms dose-dependent inhibition.
-
Protocol 4.2.2: Cellular Target Engagement via Western Blot
-
Rationale: To verify that the compound inhibits the intended target inside the cell. For a kinase inhibitor, this involves looking at the phosphorylation state of a downstream substrate.
-
Methodology:
-
Treat a relevant cancer cell line with the test compound at various concentrations (e.g., 0.1x, 1x, 10x the GI₅₀) for 2-4 hours.
-
Lyse the cells and quantify total protein concentration.
-
Perform SDS-PAGE to separate proteins by size, followed by transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for the phosphorylated substrate (e.g., anti-phospho-Akt Ser473) and the total protein (e.g., anti-total-Akt).
-
Apply HRP-conjugated secondary antibodies and detect with a chemiluminescent substrate.
-
Self-Validation: A dose-dependent decrease in the phosphorylated protein signal, with no change in the total protein signal, provides strong evidence of on-target activity in a cellular environment. A loading control (e.g., GAPDH) must be included to ensure equal protein loading.
-
Conclusion and Future Directions
This compound is a compound of significant therapeutic interest due to its privileged chemical scaffold and strategic functionalization. The structural features strongly suggest potential as an inhibitor of protein kinases, viral enzymes, or proteases. The proposed experimental framework provides a rigorous, logical, and self-validating pathway to systematically explore these possibilities.
Positive results from this validation cascade would warrant progression into lead optimization, where structure-activity relationship (SAR) studies would be conducted to improve potency and selectivity. Subsequently, advanced studies in animal models for efficacy and pharmacokinetics would be the final step before consideration for clinical development. This guide serves as the foundational blueprint for unlocking the full therapeutic potential of this promising molecule.
References
- Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press.
- ResearchGate. (n.d.). 6-Bromo-1,2,3,4-tetrahydroquinoline-8-carbonitrile.
- Wikipedia. (n.d.). Quinine.
- ChemMedChem. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024).
- Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press.
- RSC Publishing. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.
- PubMed. (n.d.). The compound 6-chloro-1,4-dihydro-4-oxo-1-(beta-D-ribofuranosyl) quinoline-3-carboxylic acid inhibits HIV-1 replication by targeting the enzyme reverse transcriptase.
- ResearchGate. (2022). (PDF) Synthesis of 6-bromo-4-iodoquinoline.
- ScienceDirect. (n.d.). Comprehensive review on current developments of quinoline-based anticancer agents.
- ResearchGate. (n.d.). Various therapeutic actions of quinolines.
- National Institutes of Health (NIH). (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.
Sources
- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Quinine - Wikipedia [en.wikipedia.org]
- 5. The compound 6-chloro-1,4-dihydro-4-oxo-1-(beta-D-ribofuranosyl) quinoline-3-carboxylic acid inhibits HIV-1 replication by targeting the enzyme reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atlantis-press.com [atlantis-press.com]
- 7. researchgate.net [researchgate.net]
- 8. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. download.atlantis-press.com [download.atlantis-press.com]
- 11. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
Methodological & Application
Synthesis of 6-Bromo-4-oxo-1,4-dihydro-8-quinolinecarbonitrile: An Application Note and Laboratory Protocol
Introduction: The Significance of the Quinolone Scaffold
The quinolone and 4-quinolone moieties are of paramount importance in medicinal chemistry and drug development, forming the core structure of a wide array of therapeutic agents.[1][2][3] These heterocyclic compounds are particularly renowned for their antibacterial activity, with fluoroquinolones being a prominent class of antibiotics.[3] Beyond their antimicrobial properties, quinolone derivatives have shown promise as anticancer, antiviral, and anti-inflammatory agents.[1][3] The synthesis of diversely substituted quinolones is therefore a critical endeavor for the discovery of new and improved pharmaceuticals. This application note provides a detailed, research-grade protocol for the laboratory-scale synthesis of 6-Bromo-4-oxo-1,4-dihydro-8-quinolinecarbonitrile, a potentially valuable intermediate for drug discovery programs.
The synthetic strategy outlined herein is based on the venerable Gould-Jacobs reaction, a robust and versatile method for the construction of the 4-quinolone ring system.[4][5] This classic reaction involves the condensation of a substituted aniline with a malonic ester derivative, followed by a thermal cyclization to yield the quinolone core. While the fundamental principles of the Gould-Jacobs reaction are well-established, the successful synthesis of highly functionalized derivatives, such as the target compound, requires careful consideration of the electronic effects of the substituents and optimization of reaction conditions.
Synthetic Strategy: A Mechanistic Approach via the Gould-Jacobs Reaction
The synthesis of this compound is proposed to proceed via a two-step sequence, beginning with the appropriate substituted aniline, 2-amino-5-bromobenzonitrile, and diethyl ethoxymethylenemalonate (DEEM).
Step 1: Condensation to form the Enamine Intermediate
The initial step involves the nucleophilic attack of the amino group of 2-amino-5-bromobenzonitrile on the electron-deficient double bond of DEEM. This is followed by the elimination of ethanol to form the key enamine intermediate, diethyl 2-(((2-cyano-4-bromophenyl)amino)methylene)malonate. The presence of two electron-withdrawing groups (bromo and cyano) on the aniline ring decreases the nucleophilicity of the amino group, which may necessitate elevated temperatures to drive the condensation to completion.
Step 2: Thermal Cyclization and Tautomerization
The second and decisive step is the thermal cyclization of the enamine intermediate. This intramolecular reaction is a 6-electron electrocyclization that forms the quinolone ring. This step typically requires high temperatures, often in a high-boiling point solvent such as diphenyl ether, to overcome the activation energy barrier.[6][7] The initially formed product is an ester-substituted 4-hydroxyquinoline, which exists in tautomeric equilibrium with the more stable 4-oxo form (a 4-quinolone).[8]
Step 3: Saponification and Decarboxylation
To obtain the target molecule, the ester group at the 3-position must be removed. This is typically achieved through a two-step process of saponification (hydrolysis of the ester to a carboxylic acid) using a base like sodium hydroxide, followed by decarboxylation (loss of CO2) of the resulting carboxylic acid upon heating.
Visualizing the Synthetic Pathway
The overall synthetic workflow can be visualized as follows:
Caption: Synthetic workflow for this compound.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | CAS Number | Purity | Supplier |
| 2-Amino-5-bromobenzonitrile | 39263-32-6 | ≥98% | TCI Chemicals |
| Diethyl ethoxymethylenemalonate (DEEM) | 87-13-8 | ≥98% | Fisher Scientific |
| Diphenyl ether | 101-84-8 | ≥99% | Sigma-Aldrich |
| Sodium Hydroxide (NaOH) | 1310-73-2 | ≥97% | Sigma-Aldrich |
| Hydrochloric Acid (HCl), concentrated | 7647-01-0 | 37% | Sigma-Aldrich |
| Ethanol (EtOH) | 64-17-5 | 95% | Fisher Scientific |
| Dichloromethane (DCM) | 75-09-2 | ≥99.8% | Fisher Scientific |
| Anhydrous Sodium Sulfate | 7757-82-6 | ≥99% | Sigma-Aldrich |
Safety Precautions:
-
2-Amino-5-bromobenzonitrile: Toxic if swallowed and causes skin and serious eye irritation.[9] Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a well-ventilated fume hood.
-
Diethyl ethoxymethylenemalonate: Harmful if swallowed and causes skin and serious eye irritation. May cause respiratory irritation.[10][11][12] Use with appropriate PPE in a fume hood.
-
Diphenyl ether: Can cause skin and eye irritation. The high temperatures used in the cyclization step pose a significant burn risk. Handle with extreme care.
-
Sodium Hydroxide and Hydrochloric Acid: Corrosive. Handle with appropriate PPE.
Step-by-Step Procedure:
Part 1: Synthesis of Diethyl 2-(((2-cyano-4-bromophenyl)amino)methylene)malonate (Intermediate)
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-amino-5-bromobenzonitrile (5.0 g, 25.4 mmol) and diethyl ethoxymethylenemalonate (6.0 g, 27.7 mmol, 1.1 equivalents).
-
Heat the reaction mixture to 120-130 °C with stirring for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
After the reaction is complete (disappearance of the starting aniline), cool the mixture to room temperature.
-
The crude product, which may solidify upon cooling, can be used directly in the next step without further purification. Alternatively, it can be recrystallized from ethanol to obtain a purified solid.
Part 2: Synthesis of this compound
-
In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, heat diphenyl ether (50 mL) to 250-260 °C.
-
Slowly and carefully add the crude diethyl 2-(((2-cyano-4-bromophenyl)amino)methylene)malonate from the previous step to the hot diphenyl ether with vigorous stirring.
-
Maintain the reaction temperature at 250-260 °C for 1-2 hours. The cyclized product will precipitate out of the hot solution.
-
Allow the reaction mixture to cool to below 100 °C and then add petroleum ether (100 mL) to further precipitate the product.
-
Collect the solid by vacuum filtration and wash thoroughly with petroleum ether to remove the diphenyl ether. The solid obtained is ethyl 6-bromo-8-cyano-4-hydroxyquinoline-3-carboxylate.
Part 3: Saponification and Decarboxylation
-
Suspend the crude ethyl 6-bromo-8-cyano-4-hydroxyquinoline-3-carboxylate in a 10% aqueous solution of sodium hydroxide (100 mL).
-
Heat the mixture to reflux for 2-3 hours until the solid dissolves and the ester is completely hydrolyzed (monitored by TLC).
-
Cool the reaction mixture in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid. The carboxylic acid intermediate will precipitate.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
For decarboxylation, place the dried carboxylic acid in a suitable flask and heat it in an oil bath at its melting point (or slightly above) until the evolution of CO2 ceases.
-
Cool the flask to room temperature. The resulting solid is the crude this compound.
Purification and Characterization:
The crude final product can be purified by recrystallization from a suitable solvent such as ethanol, dimethylformamide (DMF), or acetic acid.
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the absence of impurities.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O, C≡N, N-H).
-
Melting Point Analysis: To assess the purity of the final product.
Expected Results and Discussion
The overall yield for this multi-step synthesis is expected to be in the range of 40-60%. The electron-withdrawing nature of the bromo and cyano substituents on the starting aniline can make the initial condensation step slower than for electron-rich anilines. Therefore, ensuring a sufficient reaction time and temperature is crucial for a good yield of the enamine intermediate. The thermal cyclization is a critical step, and maintaining a high temperature is necessary to drive the reaction to completion. The use of a high-boiling solvent like diphenyl ether is standard for this type of reaction.[7] The final saponification and decarboxylation steps are generally high-yielding.
Conclusion
This application note provides a comprehensive and detailed protocol for the laboratory-scale synthesis of this compound using the Gould-Jacobs reaction. By carefully controlling the reaction conditions and employing appropriate safety measures, researchers can successfully synthesize this valuable quinolone derivative for further investigation in drug discovery and development programs. The provided mechanistic insights and detailed experimental procedures are intended to serve as a reliable guide for synthetic chemists in the field.
References
-
Cole-Parmer. Material Safety Data Sheet - Diethyl ethoxymethylenemalonate, 99+%. Available from: [Link]
- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydro-α-pyridindoles. Journal of the American Chemical Society, 61(10), 2890–2895.
-
MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available from: [Link]
-
NIH National Center for Biotechnology Information. PubChem Compound Summary for CID 429740, 2-Amino-5-bromobenzonitrile. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of 4-quinolones. Available from: [Link]
-
Wikipedia. Gould–Jacobs reaction. Available from: [Link]
-
Wikipedia. 4-Quinolone. Available from: [Link]
-
Biotage. AN56 Gould Jacobs Quinoline forming reaction. Available from: [Link]
-
RSC Publishing. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. Available from: [Link]
-
Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. Available from: [Link]
Sources
- 1. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]
- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 5. Gould-Jacobs Reaction (Chapter 25) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. ablelab.eu [ablelab.eu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 4-Quinolone - Wikipedia [en.wikipedia.org]
- 9. tcichemicals.com [tcichemicals.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. uprm.edu [uprm.edu]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Application Notes and Protocols for the Purification of Bromo-Substituted Quinoline Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
Bromo-substituted quinolines are pivotal intermediates in the synthesis of a vast array of biologically active molecules, playing a crucial role in the development of novel therapeutics.[1][2] The precise placement of a bromine atom on the quinoline scaffold allows for subsequent functionalization through various cross-coupling reactions, making these compounds highly valuable in medicinal chemistry. However, the synthesis of bromo-substituted quinolines often results in a mixture of regioisomers, starting materials, and byproducts. Therefore, robust and efficient purification techniques are paramount to obtaining compounds of high purity, which is a critical prerequisite for their use in drug discovery and development. This document provides a comprehensive guide to the purification of bromo-substituted quinoline compounds, detailing established protocols for recrystallization and column chromatography, and outlining methods for purity assessment.
Introduction: The Significance of Purity in Bromo-Quinolines for Drug Discovery
The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including anticancer, antimalarial, and antibacterial agents. The introduction of a bromine atom onto this scaffold provides a versatile handle for medicinal chemists to elaborate the molecule's structure and fine-tune its pharmacological properties. The C-Br bond can readily participate in reactions such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of diverse substituents and the construction of complex molecular architectures.
This guide is designed to provide researchers with the necessary tools and knowledge to confidently purify bromo-substituted quinoline compounds, ensuring the integrity of their research and the quality of their potential drug candidates.
Purification Strategies: A Multi-faceted Approach
The choice of purification strategy for a bromo-substituted quinoline is dictated by the physicochemical properties of the target compound and the nature of the impurities present. A combination of techniques is often employed to achieve the desired level of purity.
Logical Workflow for Purification
Figure 1: A generalized workflow for the purification of bromo-substituted quinoline compounds.
Protocol 1: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility between the target compound and impurities in a given solvent or solvent system. It is often the method of choice for obtaining highly pure crystalline material.
3.1. Principle of Recrystallization
The principle behind recrystallization is the differential solubility of a compound in a hot versus a cold solvent. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. Impurities should either be insoluble in the hot solvent (and can be removed by hot filtration) or highly soluble in the cold solvent (and remain in the mother liquor after crystallization).
3.2. Solvent Selection
The choice of solvent is critical for successful recrystallization. Common solvents for bromo-substituted quinolines include ethanol, methanol, ethyl acetate, hexane, and mixtures thereof.[1][3] The selection process often involves testing the solubility of the crude product in small amounts of various solvents.
| Solvent/Solvent System | Typical Bromo-quinoline Solubility | Common Impurities' Solubility | Notes |
| Ethanol | Good when hot, poor when cold | Varies | Often a good starting point for polar quinolines. |
| Ethyl Acetate/Hexane | Good in hot EtOAc, poor in hexane | Often soluble in the mixture | A versatile system for compounds of intermediate polarity. The ratio can be tuned.[1] |
| Dichloromethane/Hexane | Good in DCM, poor in hexane | Varies | Suitable for less polar compounds. |
| Water/Alcohol Mixtures | Varies | Often soluble | Can be effective for purifying hydrobromide salts of bromoquinolines.[3] |
3.3. Step-by-Step Protocol for Recrystallization
-
Dissolution: Place the crude bromo-substituted quinoline in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture to the boiling point of the solvent with stirring. Continue adding small portions of the hot solvent until the compound just dissolves completely.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. The flask can then be placed in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent. The melting point of the dried crystals should be sharp and at a higher temperature than the crude material.
Protocol 2: Purification by Column Chromatography
Column chromatography is a versatile and widely used technique for separating components of a mixture based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[4][5] It is particularly useful for purifying oils or complex mixtures that are not amenable to recrystallization.
4.1. Principle of Column Chromatography
In normal-phase chromatography, a polar stationary phase (typically silica gel or alumina) is used with a non-polar mobile phase (eluent).[6] Polar compounds will adsorb more strongly to the stationary phase and therefore elute more slowly, while non-polar compounds will travel through the column more quickly. The polarity of the eluent can be gradually increased to elute more strongly adsorbed compounds.
4.2. Selection of Stationary and Mobile Phases
-
Stationary Phase: Silica gel is the most common stationary phase for the purification of bromo-substituted quinolines due to its versatility and relatively low cost. Alumina can also be used, particularly for compounds that are sensitive to the acidic nature of silica gel.[6]
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal eluent composition is determined by thin-layer chromatography (TLC) analysis of the crude mixture, aiming for a retention factor (Rf) of 0.2-0.4 for the target compound.
4.3. Step-by-Step Protocol for Column Chromatography
-
Column Packing: Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand. Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column, allowing it to pack evenly without air bubbles.
-
Sample Loading: Dissolve the crude bromo-substituted quinoline in a minimal amount of the eluent or a more polar solvent. Alternatively, for less soluble compounds, the crude material can be adsorbed onto a small amount of silica gel (dry loading). Carefully load the sample onto the top of the packed column. Add a thin protective layer of sand on top of the sample.
-
Elution: Carefully add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be kept constant (isocratic elution) or gradually increased (gradient elution) to separate the compounds.[4]
-
Fraction Collection and Analysis: Collect fractions of a suitable volume. Analyze the fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified bromo-substituted quinoline.
Example Eluent Systems for Bromo-quinolines:
| Compound Polarity | Example Eluent System |
| Low | Hexane/Ethyl Acetate (9:1 to 7:3)[2] |
| Medium | Hexane/Ethyl Acetate (1:1)[1] |
| High | Dichloromethane/Methanol (99:1 to 95:5) |
Purity Assessment: Ensuring Quality
After purification, it is essential to assess the purity of the bromo-substituted quinoline. The following techniques are routinely used:
5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for structural elucidation and purity assessment.[7][8]
-
¹H NMR: The proton NMR spectrum provides information about the number and chemical environment of the hydrogen atoms. The presence of impurity peaks in the ¹H NMR spectrum is a clear indication of incomplete purification.
-
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms in the molecule.
-
qNMR (Quantitative NMR): By integrating the signals of the target compound against a certified internal standard of known concentration, the absolute purity of the sample can be determined.
5.2. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound.[7][9] For bromo-substituted quinolines, the mass spectrum will show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br are present in a roughly 1:1 ratio), resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.[7] This pattern is a strong indicator of the presence of a single bromine atom in the molecule.
5.3. High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive technique for assessing purity.[10] The sample is injected onto a column, and the components are separated based on their interactions with the stationary and mobile phases. The purity is determined by the area percentage of the main peak in the chromatogram.
Troubleshooting Common Purification Challenges
| Problem | Possible Cause | Suggested Solution |
| Oiling out during recrystallization | The compound's melting point is lower than the boiling point of the solvent. The compound is too soluble in the chosen solvent. | Use a lower-boiling solvent or a solvent pair. Try scratching the inside of the flask or adding a seed crystal. |
| Poor separation in column chromatography | Inappropriate eluent polarity. Column overloading. | Optimize the eluent system using TLC. Use a larger column or less sample. |
| Compound decomposition on silica gel | The compound is sensitive to the acidic nature of silica. | Use deactivated silica gel (e.g., with triethylamine) or switch to a different stationary phase like alumina.[11] |
| Streaking on TLC plate | Sample is too concentrated. Sample is too polar for the eluent. | Dilute the sample. Use a more polar eluent. |
Conclusion
The purification of bromo-substituted quinoline compounds is a critical step in the synthesis of potential drug candidates. A systematic approach, combining techniques such as recrystallization and column chromatography, is essential for obtaining materials of high purity. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully purify these important synthetic intermediates, thereby ensuring the quality and reliability of their subsequent research and development efforts.
References
- Çalışkan, E., & Ökten, S. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.
- Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- Boehringer Ingelheim International GmbH. (2010). Process for preparing bromo-substituted quinolines.
- A kind of synthetic method of the bromo- quinoline of 4-. (2018).
- Method for producing 3-bromoquinoline. (2001).
- Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- Reddy, R. P., & Reddy, V. V. N. (2012). Regioselective Synthesis of 3-Bromoquinoline Derivatives and Diastereoselective Synthesis of Tetrahydroquinolines via Acid-Promoted Rearrangement of Arylmethyl Azides. The Journal of Organic Chemistry, 77(17), 7542–7553.
-
Bio-Link. (n.d.). Purification Techniques | Column Selection for Chromatography. Retrieved from [Link]
- Purity by Absolute qNMR Instructions. (n.d.).
- Taylor, L. T., & Chang, C. (1987). Supercritical Fluid Chromatography of Pharmaceutical Alkylating Agents Using Electron Capture Detection.
- Li, Y., et al. (2020). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Molecules, 25(11), 2589.
- Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302.
- Calculating purity from NMR spectrum. (2017). Chemistry Stack Exchange.
- Purification of Quinoline-3,4-diones. (2025). Reddit.
- Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube.
- Ökten, S., et al. (2017). Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6).
-
LookChem. (n.d.). Purification of Quinoline. Retrieved from [Link]
Sources
- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acgpubs.org [acgpubs.org]
- 3. JP2001322979A - Method for producing 3-bromoquinoline - Google Patents [patents.google.com]
- 4. orgsyn.org [orgsyn.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubsapp.acs.org [pubsapp.acs.org]
- 9. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WO2010129451A1 - Process for preparing bromo-substituted quinolines - Google Patents [patents.google.com]
- 11. reddit.com [reddit.com]
Application Notes and Protocols for the Research Chemical: 6-Bromo-4-oxo-1,4-dihydro-8-quinolinecarbonitrile
Document ID: GMNI-AN-26012026-01
Abstract
This document provides a comprehensive technical guide for the research and development applications of the novel chemical entity, 6-Bromo-4-oxo-1,4-dihydro-8-quinolinecarbonitrile . While direct experimental data for this specific molecule is not yet broadly available in peer-reviewed literature, its structural features—a 4-quinolone core, a bromine substituent at the C6 position, and a carbonitrile group at the C8 position—strongly suggest significant potential in both antibacterial and anticancer research. This guide synthesizes established knowledge of structurally related quinolone derivatives to propose a robust framework for its investigation. We present a plausible synthetic route, detailed protocols for evaluating its biological activity, and the scientific rationale underpinning these proposed applications. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising research chemical.
Introduction: The 4-Quinolone Scaffold - A Privileged Structure in Medicinal Chemistry
The 4-quinolone ring system is a cornerstone of medicinal chemistry, renowned for its broad spectrum of pharmacological activities.[1][2] This bicyclic scaffold, consisting of a fused benzene and a 4-pyridone ring, is the core of numerous clinically successful drugs. The versatility of the quinolone structure allows for chemical modifications at various positions, which can significantly modulate its biological effects.[3]
Historically, the discovery of nalidixic acid in the 1960s as a urinary tract antiseptic heralded the era of quinolone antibiotics.[3] Subsequent generations, most notably the fluoroquinolones, introduced a fluorine atom at the C6 position, dramatically enhancing their antibacterial potency and spectrum. The primary mechanism of antibacterial action for quinolones is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, which are essential for DNA replication, repair, and recombination.
Beyond their antibacterial prowess, 4-quinolone derivatives have demonstrated significant potential as anticancer agents.[4] This activity is often attributed to their ability to inhibit human topoisomerase II, leading to DNA damage and the induction of apoptosis in cancer cells. Furthermore, the nitrile (-C≡N) group, present in the subject molecule, is a recognized pharmacophore in modern drug discovery and can contribute to enhanced potency and metabolic stability.[4] The veterinary fluoroquinolone pradofloxacin, which bears a cyano group at the C-8 position, has shown improved antibacterial efficacy.[5]
The subject of this guide, This compound , combines three key structural motifs with known pharmacological relevance:
-
The 4-Quinolone Core: The foundational scaffold for topoisomerase inhibition.
-
C6-Bromo Substituent: Halogenation at this position is a well-established strategy for enhancing the potency of quinolones.
-
C8-Carbonitrile Group: Substituents at the C8 position are known to influence the activity of quinolones, with cyano groups showing promise in modulating antibacterial efficacy.[5][6][7][8]
This unique combination of functionalities makes this compound a compelling candidate for investigation as a dual-action antibacterial and anticancer agent.
Synthesis and Characterization
While a specific synthesis for this compound has not been published, a plausible and efficient route can be proposed based on established methodologies for quinolone synthesis, such as the Gould-Jacobs reaction.[2][9]
A potential synthetic pathway could commence from 2-amino-3-cyanobenzonitrile and proceed through a condensation reaction followed by a thermal cyclization. A related and well-documented approach involves the reaction of a substituted aniline with diethyl ethoxymethylenemalonate, followed by a high-temperature cyclization.[3][10][11]
Proposed Synthesis Overview:
Caption: Proposed Gould-Jacobs based synthesis route.
Characterization:
Upon successful synthesis, the structure of this compound should be unequivocally confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the proton and carbon framework.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the ketone (C=O), amine (N-H), and nitrile (C≡N) stretches.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
Application I: Antibacterial Activity Profiling
Scientific Rationale: The 4-quinolone core is a classic inhibitor of bacterial DNA gyrase and topoisomerase IV. The C6-bromo substitution is anticipated to enhance this activity. The C8-cyano group may further modulate the compound's interaction with the enzyme-DNA complex. Therefore, a primary application of this research chemical is to evaluate its potential as a novel antibacterial agent, particularly against both Gram-positive and Gram-negative bacteria.
Primary Screening: Minimum Inhibitory Concentration (MIC) Determination
The initial assessment of antibacterial activity is typically performed by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Protocol:
-
Preparation of Bacterial Inoculum:
-
Culture the desired bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in appropriate broth media (e.g., Mueller-Hinton Broth).
-
Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using broth media to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Mechanistic Study: DNA Gyrase Supercoiling Inhibition Assay
To confirm the mechanism of action, a DNA gyrase supercoiling assay is essential. This assay measures the ability of the compound to inhibit the ATP-dependent introduction of negative supercoils into relaxed plasmid DNA by DNA gyrase.[12][13]
Protocol:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare a reaction mixture containing:
-
DNA Gyrase Assay Buffer (typically includes Tris-HCl, KCl, MgCl₂, DTT, spermidine, and ATP).
-
Relaxed plasmid DNA (e.g., pBR322) as the substrate.
-
A dilution series of this compound.
-
Purified bacterial DNA gyrase.
-
-
Include a positive control (no inhibitor) and a negative control (no enzyme).
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding a stop buffer containing a DNA loading dye and a protein denaturant (e.g., SDS).
-
Resolve the DNA topoisomers by agarose gel electrophoresis.
-
Stain the gel with a DNA intercalating dye (e.g., ethidium bromide) and visualize under UV light.
-
-
Interpretation:
-
In the absence of an inhibitor, the relaxed plasmid will be converted to its supercoiled form, which migrates faster through the gel.
-
An effective inhibitor will prevent this conversion, resulting in a band corresponding to the relaxed plasmid. The concentration at which 50% inhibition of supercoiling is observed (IC₅₀) can be determined.
-
Caption: Workflow for Anticancer Activity Evaluation.
Safety and Handling
As a novel research chemical, comprehensive toxicological data for this compound is not available. Therefore, it should be handled with the utmost care, assuming it is a hazardous substance.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile gloves). [14][15]* Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors. [14]Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.
Given the presence of bromo and nitrile functionalities, be aware of the potential for the release of hazardous combustion products such as hydrogen bromide and nitrogen oxides in the event of a fire. [14][16][17]
Conclusion
This compound is a research chemical with a structural profile that strongly suggests potential as a bioactive compound. Its 4-quinolone core, augmented with a C6-bromo and a C8-cyano substituent, provides a compelling rationale for its investigation as both an antibacterial and an anticancer agent. The protocols outlined in this guide offer a systematic and scientifically rigorous approach to elucidating the biological activities and mechanisms of action of this novel molecule. Researchers and drug development professionals are encouraged to utilize these methodologies to unlock the therapeutic potential of this and other related quinolone derivatives.
References
-
A. K. Kushwaha, N. Kumar, P. K. Maurya, and V. K. Singh, "Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review," RSC Advances, vol. 13, no. 13, pp. 8686-8719, 2023. Available: [Link]
-
M. A. Al-Ghorbani, Z. A. Al-Shar'abi, and A. A. Al-Ghorbani, "4-Quinolone Derivatives and Their Activities Against Gram-negative Pathogens," Journal of Heterocyclic Chemistry, vol. 59, no. 1, pp. 5-28, 2022. Available: [Link]
-
A. K. Kushwaha, N. Kumar, P. K. Maurya, and V. K. Singh, "Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review," RSC Advances, vol. 13, no. 13, pp. 8686-8719, 2023. Available: [Link]
-
A. A. Al-Trawneh, M. A. Al-Ghorbani, and Z. A. Al-Shar'abi, "Biological Activities of Quinoline Derivatives," ResearchGate, 2025. Available: [Link]
-
V. Dang, "Synthesis of 6-Bromoquinoline," Scribd, 2011. Available: [Link]
-
A. M. G. Silva, "Gould–Jacobs reaction," Wikipedia, 2023. Available: [Link]
-
X. Zhao, W. M. Miller, and D. C. Hooper, "Fluoroquinolone Action against Mycobacteria: Effects of C-8 Substituents on Growth, Survival, and Resistance," Antimicrobial Agents and Chemotherapy, vol. 42, no. 9, pp. 2273-2278, 1998. Available: [Link]
-
Inspiralis, "Escherichia coli Gyrase Supercoiling Inhibition Assay," 2023. Available: [Link]
-
W. Wang et al., "Synthesis of 6-bromo-4-iodoquinoline," Atlantis Press, 2015. Available: [Link]
-
M. C. de la Torre et al., "Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent," Molecules, vol. 20, no. 11, pp. 20556-20566, 2015. Available: [Link]
-
E. Y. Tshuva et al., "Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay," Journal of Visualized Experiments, no. 81, p. e50767, 2013. Available: [Link]
-
A. D. Bax, "Mechanism of Quinolone Action and Resistance," Biochemistry, vol. 53, no. 10, pp. 1565-1573, 2014. Available: [Link]
-
M. A. Al-Ghorbani, Z. A. Al-Shar'abi, and A. A. Al-Ghorbani, "Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents," Molecules, vol. 26, no. 21, p. 6560, 2021. Available: [Link]
-
UWCCC Flow Cytometry Laboratory, "Cell Cycle Analysis," 2017. Available: [Link]
-
ProFoldin, "DNA Gyrase DNA Supercoiling Assay Kits," 2023. Available: [Link]
-
S. R. Angle, "Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore," Journal of Medicinal Chemistry, vol. 56, no. 15, pp. 5939-5964, 2013. Available: [Link]
-
Biotage, "Gould-Jacobs Quinoline-forming Reaction," 2010. Available: [Link]
-
A. A. G. Silva et al., "Synthesis of Condensed Heterocycles by the Gould–Jacobs Reaction in a Novel Three-Mode Pyrolysis Reactor," Organic Process Research & Development, vol. 24, no. 10, pp. 2244-2253, 2020. Available: [Link]
-
Bio-protocol, "Anticancer assay (MTT)," 2023. Available: [Link]
-
D. C. Hooper, "Effect of N-1/C-8 Ring Fusion and C-7 Ring Structure on Fluoroquinolone Lethality," Antimicrobial Agents and Chemotherapy, vol. 50, no. 1, pp. 223-230, 2006. Available: [Link]
-
J. A. O'Connor, "Assaying cell cycle status using flow cytometry," Current Protocols in Molecular Biology, vol. 111, no. 1, p. 28.6.1-28.6.14, 2015. Available: [Link]
-
N. J. Nitiss, "DNA Supercoiling Catalyzed by Bacterial Gyrase," Current Protocols in Molecular Biology, vol. 88, no. 1, p. 5.24.1-5.24.10, 2009. Available: [Link]
-
Dojindo Molecular Technologies, Inc., "Annexin V, FITC Apoptosis Detection Kit Technical Manual," 2018. Available: [Link]
-
Organic Syntheses, "Working with Hazardous Chemicals," 2023. Available: [Link]
-
Dojindo Molecular Technologies, Inc., "Annexin V-FITC Apoptosis Detection Kit," 2023. Available: [Link]
-
U. Wetzstein, "Tuning of antibacterial activity of a cyclopropyl fluoroquinolone by variation of the substituent at position C-8," Journal of Antimicrobial Chemotherapy, vol. 62, no. 1, pp. 119-124, 2008. Available: [Link]
-
Organic Syntheses, "Working with Hazardous Chemicals," 2023. Available: [Link]
-
Springer Nature Experiments, "Cytotoxicity MTT Assay Protocols and Methods," 2023. Available: [Link]
-
The Francis Crick Institute, "Cell Cycle Analysis By Flow Cytometry," YouTube, 2023. Available: [Link]
-
Princeton University Environmental Health & Safety, "Safe handling of organolithium compounds in the laboratory," 2023. Available: [Link]
-
Inspiralis, "S. aureus DNA Gyrase Supercoiling Assay Kit," 2023. Available: [Link]
Sources
- 1. atlantis-press.com [atlantis-press.com]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. scribd.com [scribd.com]
- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tuning of antibacterial activity of a cyclopropyl fluoroquinolone by variation of the substituent at position C-8 [pubmed.ncbi.nlm.nih.gov]
- 6. Fluoroquinolone Action against Mycobacteria: Effects of C-8 Substituents on Growth, Survival, and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. topogen.com [topogen.com]
- 13. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. ehs.princeton.edu [ehs.princeton.edu]
- 16. orgsyn.org [orgsyn.org]
- 17. orgsyn.org [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Navigating the Purification of Bromo-Substituted Heterocyclic Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and actionable troubleshooting strategies for the unique challenges encountered during the purification of bromo-substituted heterocyclic compounds. These molecules are foundational in medicinal chemistry and materials science, yet their purification is often fraught with difficulties ranging from compound instability to problematic chromatographic behavior. This resource consolidates field-proven insights and protocols to help you navigate these complexities with confidence.
Troubleshooting Guide: Common Problems & Proven Solutions
This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problem and providing step-by-step solutions.
Q1: Why is my bromo-heterocycle decomposing or showing new spots on the TLC/column after purification on silica gel?
Answer:
This is one of the most common failure modes, and it's typically rooted in the chemical properties of both your compound and the stationary phase.
Probable Cause 1: Acid-Sensitivity and Debromination Standard silica gel is inherently acidic (pH ≈ 4-5) due to the presence of surface silanol groups (Si-OH).[1][2] These acidic sites can catalyze a range of decomposition pathways for sensitive molecules:
-
Protonation of Basic Heterocycles: Nitrogen-containing heterocycles (e.g., pyridines, indoles, quinolines) can be protonated on the silica surface. This increases their polarity dramatically, causing them to bind very strongly and leading to significant streaking or complete retention on the column.[3]
-
Lewis Acid Catalysis: The silicon atoms themselves can act as Lewis acids, interacting with lone pairs on heteroatoms or the bromine atom. This interaction can weaken the Carbon-Bromine (C-Br) bond, potentially leading to elimination, rearrangement, or debromination .[4] Particularly in electron-rich or sterically strained systems, the acidic environment can facilitate the loss of the bromine substituent, resulting in a new, unexpected, and more polar impurity.[5][6]
Probable Cause 2: Strong Adsorption of Polar Moieties Bromo-substituted heterocycles often possess other polar functional groups. The combined polarity can lead to excessively strong interactions with the silica surface, prolonging contact time and increasing the likelihood of on-column degradation.[7]
Solutions & Experimental Protocols:
Your primary goal is to create a more inert chromatographic environment. This can be achieved by either modifying the stationary phase or the mobile phase.
Solution A: Use Deactivated (Neutralized) Silica Gel Deactivating the silica gel by neutralizing the acidic silanol groups is a highly effective strategy.
-
Protocol 1: Preparation of Triethylamine (TEA)-Deactivated Silica Gel
-
Weigh your required amount of silica gel (e.g., 150 g) into a round-bottom flask.
-
Prepare a solution of 1-2% triethylamine in a non-polar solvent (e.g., petroleum ether or hexanes). For 150 g of silica, use approximately 2-3 mL of TEA.[8]
-
Add the TEA solution to the silica gel and form a slurry by adding more of the non-polar solvent, ensuring the silica is fully wetted and mixed.
-
Remove the solvent under reduced pressure using a rotary evaporator until you have a free-flowing powder.
-
Dry the deactivated silica in a vacuum oven overnight to remove residual solvent.[8]
-
This neutralized silica can now be used for packing your column as usual.
-
-
Solution B: Add a Basic Modifier to the Mobile Phase If preparing deactivated silica is not feasible, you can neutralize the column in situ.
-
Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or a dilute solution of ammonia in methanol, directly to your eluent system.[1] This is often sufficient to suppress decomposition and improve peak shape for basic compounds.
-
Solution C: Switch to an Alternative Stationary Phase If your compound is exceptionally sensitive, a different stationary phase may be necessary.
| Stationary Phase | Properties | Best For... |
| Alumina | Can be basic, neutral, or acidic. | Basic or neutral alumina is excellent for purifying basic compounds like amines and pyridines that are acid-sensitive.[2] |
| Florisil | Mildly acidic magnesium silicate. | Good for less polar compounds and separations where silica is too active but alumina is not required. |
| C18 (Reversed-Phase) | Non-polar (hydrophobic). | Ideal for highly polar bromo-heterocycles that are poorly retained on normal phase silica.[9] |
Workflow for Diagnosing and Solving On-Column Decomposition
Caption: Decision tree for troubleshooting compound decomposition.
Q2: My polar bromo-heterocycle is streaking badly on the TLC plate and giving broad, tailing peaks during column chromatography. What can I do?
Answer:
Peak streaking (or tailing) is a classic sign of undesirable secondary interactions between your compound and the stationary phase, which is particularly common with polar, nitrogen-containing heterocycles.
Causality: The primary cause is strong, non-ideal adsorption. While the goal of chromatography is reversible adsorption, some functional groups can interact too strongly or in multiple ways with the silica surface. The lone pair of electrons on a nitrogen atom in a pyridine or indole ring, for example, can form strong hydrogen bonds with the acidic silanol groups (Si-OH) on the silica surface. This strong binding leads to poor elution characteristics, resulting in a continuous "streak" rather than a compact spot or peak.[3]
Solutions:
The strategies to combat streaking are similar to those for preventing decomposition, as they both aim to pacify the active sites on the silica gel.
-
Add a Competitive Binder: Introduce a small amount of a polar, competitive agent to your mobile phase.
-
For basic compounds , adding 0.1-1% triethylamine to the eluent is highly effective. The triethylamine will preferentially bind to the acidic sites on the silica, effectively blocking them and allowing your compound of interest to elute with a much-improved peak shape.[1]
-
For acidic compounds (e.g., those with a carboxylic acid group), adding 0.1-1% acetic acid or formic acid to the eluent can help by protonating any basic sites on the silica and improving the solubility and elution of the acidic analyte.
-
-
Use a More Polar Solvent System: Sometimes, streaking indicates that the compound is simply not soluble enough in the mobile phase as it moves through the column. A slight increase in the polarity of the eluent (e.g., increasing the percentage of ethyl acetate in a hexanes/ethyl acetate system) can improve solubility and lead to better peak shapes.
-
Employ a Dry Loading Technique: Loading the sample dissolved in a strong solvent (like DCM or methanol) directly onto the column can cause streaking from the origin. Instead, pre-adsorb your crude material onto a small amount of silica gel or Celite.
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM).
-
Add a small amount of silica gel (typically 2-3 times the mass of your crude product) to create a thick slurry.
-
Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully load this powder onto the top of your packed column. This ensures that the compound is introduced to the column in a narrow, concentrated band, which is crucial for a good separation.[9]
-
Q3: My bromo-heterocycle won't crystallize and keeps "oiling out." How can I get it to form solids?
Answer:
"Oiling out" is a common and frustrating problem in recrystallization, where the compound separates from the cooling solution as a liquid phase instead of a solid crystalline lattice. This often happens with polar compounds or when the solution is too concentrated or cools too quickly.[10]
Probable Causes:
-
High Polarity and Strong Solvent Interactions: Bromo-heterocycles can be highly polar, leading to strong interactions with polar recrystallization solvents, which can inhibit the orderly arrangement required for crystal lattice formation.
-
Rapid Cooling / Supersaturation: Cooling the solution too quickly can cause the compound to crash out of solution faster than crystals can nucleate and grow, resulting in an amorphous oil.[11]
-
Presence of Impurities: Impurities can disrupt the crystal lattice, acting as "anti-nucleants" and promoting oil formation.
-
Inappropriate Solvent Choice: The chosen solvent may be too good at dissolving the compound, even at lower temperatures, preventing precipitation.[9]
Troubleshooting & Experimental Protocols:
Protocol 2: Inducing Crystallization from an Oil
-
Re-heat and Dilute: If your compound has oiled out, place the flask back on the heat source and add more of the primary solvent until the oil redissolves completely. The goal is to find the true saturation point at the solvent's boiling temperature.[10]
-
Slow Cooling: This is critical. Do not place the flask directly in an ice bath. Allow it to cool slowly to room temperature on the benchtop, insulated with a beaker or towels to slow heat loss. Once at room temperature, you can then move it to a refrigerator, and finally to a freezer.[11]
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a tiny amount of the pure solid from a previous batch, add a single crystal to the cooled, supersaturated solution. This provides a perfect template for further crystal growth.
-
Use an Anti-Solvent: If a single solvent system fails, try a binary solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" or "anti-solvent" (in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the good solvent to redissolve the precipitate and then allow the solution to cool slowly.[12]
Recommended Recrystallization Solvents for Brominated Pyridine Derivatives [9]
| Solvent | Polarity | Boiling Point (°C) | Typical Use |
| Hexanes/Heptane | Very Low | ~69 / ~98 | Good for less polar compounds or as an "anti-solvent" with a more polar solvent. |
| Toluene | Low | 111 | Useful for less polar compounds, though its high boiling point can be a challenge for removal. |
| Ethyl Acetate | Medium | 77 | A versatile solvent, often used in a pair with hexanes. |
| Ethanol/Methanol | High | 78 / 65 | Excellent for more polar compounds, frequently used with water as an anti-solvent. |
| Water | Very High | 100 | Can be effective for polar compounds that have a significant drop in solubility upon cooling. |
Frequently Asked Questions (FAQs)
Q: What is the best general purification strategy to start with for a new bromo-heterocycle? A: Always start with an analytical approach. Run Thin Layer Chromatography (TLC) in a few standard solvent systems (e.g., 10%, 20%, and 50% ethyl acetate in hexanes). This will give you a quick assessment of the compound's polarity and the complexity of the crude mixture. Based on the TLC, you can decide on the best path forward.
Q: What is "orthogonal purification," and when should I use it? A: Orthogonal purification means using two or more purification methods that rely on different separation principles.[13][14][15] For example, you could first perform a normal-phase flash chromatography column (separating based on polarity) and then re-purify a slightly impure fraction using reversed-phase HPLC (separating based on hydrophobicity). This is an extremely powerful strategy when you have closely eluting impurities that are difficult to separate with a single method.[16] It is commonly used in the pharmaceutical industry to achieve very high levels of purity.[17]
Workflow for Selecting a Purification Method
Sources
- 1. Troubleshooting [chem.rochester.edu]
- 2. Chromatography [chem.rochester.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. m.youtube.com [m.youtube.com]
- 8. rsc.org [rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. community.wvu.edu [community.wvu.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. rsc.org [rsc.org]
- 13. santaisci.com [santaisci.com]
- 14. news-medical.net [news-medical.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Mastering Regioselectivity in Quinoline Synthesis
Welcome to the technical support hub for quinoline synthesis. This guide is crafted for researchers, medicinal chemists, and process development scientists who are navigating the complexities of controlling regioselectivity in these critical reactions. Quinolines are a cornerstone of many pharmaceuticals and functional materials, but achieving the desired substitution pattern can be a significant experimental hurdle.
This document moves beyond simple protocols. It is designed as a dynamic troubleshooting guide in a question-and-answer format, grounded in mechanistic principles to empower you to make informed decisions in your laboratory work. Here, we dissect common regioselectivity challenges in classical and modern quinoline syntheses, offering field-proven insights and solutions.
General Troubleshooting & FAQs
Before diving into specific named reactions, let's address some overarching questions regarding regioselectivity in quinoline synthesis.
Q1: I'm getting a mixture of regioisomers. What are the primary factors that control regioselectivity in classical quinoline syntheses?
A1: Regioselectivity in reactions like the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses is a delicate interplay of electronic and steric effects. The two main determinants are:
-
Substituent Effects on the Aniline Ring: The electronic nature of substituents on the aniline starting material dictates the position of electrophilic attack during the cyclization step. Electron-donating groups (EDGs) activate the ortho and para positions, while electron-withdrawing groups (EWGs) deactivate them.
-
Structure of the Carbonyl Compound: In syntheses involving unsymmetrical ketones or β-diketones, the relative reactivity of the α-methylene groups plays a crucial role. The formation of the more stable enol or enamine intermediate will generally dictate the direction of the initial condensation and subsequent cyclization.
Q2: Can reaction conditions be tuned to favor one regioisomer over another?
A2: Absolutely. Reaction conditions are a powerful tool for steering regioselectivity. Key parameters to consider include:
-
Catalyst Choice: The type of acid or base catalyst can significantly influence the reaction pathway. Lewis acids, Brønsted acids, and even organocatalysts can stabilize different transition states, leading to different product ratios.[1][2]
-
Temperature: In some cases, thermodynamic and kinetic products can be favored at different temperatures. It is often beneficial to start with milder conditions and adjust as needed.[3]
-
Solvent: The polarity and coordinating ability of the solvent can affect the stability of intermediates and transition states, thereby influencing the regiochemical outcome.
Deep Dive: Synthesis-Specific Troubleshooting
This section provides detailed troubleshooting for the most common quinoline syntheses.
The Skraup & Doebner-von Miller Reactions
These related syntheses involve the reaction of an aniline with glycerol (Skraup) or an α,β-unsaturated carbonyl compound (Doebner-von Miller) under strongly acidic conditions.
Q3: I'm using a meta-substituted aniline in a Skraup reaction and getting a mixture of 5- and 7-substituted quinolines. How can I control this?
A3: This is a classic challenge. The cyclization of the intermediate onto the meta-substituted aniline ring can occur at either of the two available ortho positions relative to the amino group. The outcome is often a mixture, and predicting the major product can be difficult.[1]
Causality & Solution:
The regioselectivity is governed by the directing effect of the meta-substituent.
-
Electron-Donating Groups (e.g., -OCH₃, -CH₃): These groups will primarily direct cyclization to the position ortho to the EDG (leading to the 7-substituted quinoline) due to electronic activation.
-
Electron-Withdrawing Groups (e.g., -NO₂, -Cl): These groups will favor cyclization at the position para to the EWG (leading to the 5-substituted quinoline) to avoid placing a partial positive charge adjacent to the deactivating group in the transition state.
Troubleshooting Workflow: Skraup/Doebner-von Miller Regioselectivity
Caption: Competing pathways in the Combes synthesis with an unsymmetrical β-diketone.
Experimental Protocols
Protocol 1: Regioselective Friedländer Synthesis of 2,3-Dimethyl-4-phenylquinoline (Acid-Catalyzed)
This protocol is adapted from principles described in the literature where acid catalysis directs the reaction to the less hindered α-position of an unsymmetrical ketone. [4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-aminoacetophenone (1.0 eq) and methyl ethyl ketone (1.5 eq).
-
Catalyst Addition: Slowly add p-toluenesulfonic acid (0.1 eq) to the mixture.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) in an appropriate solvent like toluene or ethanol. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion (typically 4-12 hours), cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the 2,3-dimethyl-4-phenylquinoline.
Protocol 2: Modified Skraup Synthesis with Improved Safety
This protocol incorporates a moderator to control the notoriously exothermic nature of the Skraup reaction. [5]
-
Reaction Setup: To a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add the substituted aniline (1.0 eq) and ferrous sulfate heptahydrate (FeSO₄·7H₂O) (0.1 eq).
-
Acid Addition: Cool the flask in an ice bath and slowly add concentrated sulfuric acid (approx. 3.0 eq) via the dropping funnel with vigorous stirring.
-
Glycerol Addition: Once the aniline sulfate has formed, add glycerol (3.0 eq).
-
Oxidant Addition: Add an oxidizing agent, such as nitrobenzene corresponding to the starting aniline (1.2 eq).
-
Reaction: Heat the mixture gently to initiate the reaction. Once the exothermic reaction begins, remove the heat source and control the temperature with a water bath if necessary. After the initial exotherm subsides, heat the mixture to reflux for 3-5 hours.
-
Workup: Cool the mixture and carefully pour it into a large volume of ice water. Neutralize with an excess of aqueous sodium hydroxide solution.
-
Purification: The quinoline product can be isolated by steam distillation from the reaction mixture, followed by extraction of the distillate with an organic solvent (e.g., dichloromethane). Dry the organic extracts, remove the solvent, and purify the product by distillation or chromatography.
References
-
Eisch, J. J., & Dluzniewski, T. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(13), 4871–4877. [Link]
-
Organic Synthesis Portal. (n.d.). Synthesis of Quinolines. Retrieved January 26, 2026, from [Link]
- Mansfield, R. C. (1954). The Skraup Synthesis of Quinolines. Chemical Reviews, 54(4), 629–675.
- Google Patents. (2000). US6103904A - Skraup reaction process for synthesizing quinolones.
-
Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved January 26, 2026, from [Link]
-
Christoffers, J., & Diedrich, C. L. (2008). Regioselectivity of Friedländer Quinoline Syntheses. ResearchGate. [Link]
- Yang, M., et al. (2021). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. New Journal of Chemistry, 45(48), 22753-22757.
- Name Reactions in Organic Synthesis. (n.d.). Combes Quinoline Synthesis. Cambridge University Press.
-
Xia, Y., et al. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 71(19), 7462–7465. [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Catalysts, 13(3), 441. [Link]
-
Royal Society of Chemistry. (2023). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry. [Link]
-
ACS Omega. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. ACS Omega. [Link]
-
Bose, D. S., et al. (2010). Diversity-oriented Synthesis of Quinolines via Friedländer Annulation Reaction Under Mild Catalytic Conditions. Journal of Combinatorial Chemistry, 12(1), 100-10. [Link]
-
MDPI. (2020). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 25(21), 5099. [Link]
-
Organic Chemistry Portal. (n.d.). Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts. Retrieved January 26, 2026, from [Link]
- Bentham Science. (2024). The Catalysts-Based Synthetic Approaches to Quinolines: A Review. Current Organic Chemistry, 28.
-
Weyesa, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. RSC Advances, 10(35), 20575-20593. [Link]
-
National Institutes of Health. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. ACS Omega. [Link]
-
Organic Syntheses. (n.d.). QUINOLINE. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. Request PDF. [Link]
- Sloop, J. C. (2008). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. Journal of Physical Organic Chemistry, 21(12), 1107-1114.
-
MDPI. (2020). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 25(21), 5099. [Link]
-
Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved January 26, 2026, from [Link]
- ResearchGate. (2011). Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis. Chemistry - An Asian Journal, 6(4), 1109-1114.
-
PubMed. (2006). Skraup-Doebner-Von Miller quinoline synthesis revisited: reversal of the regiochemistry for gamma-aryl-beta,gamma-unsaturated alpha-ketoesters. The Journal of Organic Chemistry, 71(19), 7462-5. [Link]
- ResearchGate. (1966). Concerning the mechanism of the Friedländer quinoline synthesis. Journal of the Chemical Society C: Organic.
- IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
-
Organic Chemistry Portal. (n.d.). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Retrieved January 26, 2026, from [Link]
-
National Institutes of Health. (2016). Advances in polymer based Friedlander quinoline synthesis. RSC Advances, 6(78), 74701–74717. [Link]
Sources
Validation & Comparative
Comparing the efficacy of 6-Bromo-4-oxo-1,4-dihydro-8-quinolinecarbonitrile with other anticancer agents
This guide provides a comprehensive comparison of the potential anticancer efficacy of the novel quinoline derivative, 6-Bromo-4-oxo-1,4-dihydro-8-quinolinecarbonitrile, with established anticancer agents. Designed for researchers, scientists, and drug development professionals, this document synthesizes current understanding of quinoline-based compounds and outlines a rigorous experimental framework for direct, objective comparison.
Introduction: The Quinoline Scaffold in Oncology
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with potent pharmacological activities. In oncology, quinoline derivatives have emerged as a versatile class of agents that can be chemically modified to interact with a wide array of molecular targets.[1][2] These compounds have been shown to exert their anticancer effects through diverse mechanisms, including the induction of cell cycle arrest and apoptosis, inhibition of angiogenesis, and modulation of critical signaling pathways that govern cancer cell proliferation and survival.[1][2]
The subject of this guide, this compound, is a novel compound whose specific anticancer properties have not yet been extensively characterized. However, its structural features—namely the quinoline core, the bromo substituent, and the carbonitrile group—suggest potential mechanisms of action based on structure-activity relationships observed in similar molecules. Cyano-substituted quinoline compounds, for instance, have been noted for their potential to deactivate growth factor receptor tyrosine kinases.[3] Furthermore, the quinoline framework is present in inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis that is crucial for rapidly proliferating cancer cells.[4][5]
This guide, therefore, will first postulate the likely anticancer profile of this compound. It will then compare this hypothetical profile against three well-established anticancer agents with distinct mechanisms of action:
-
Erlotinib: A quinazoline-based tyrosine kinase inhibitor targeting the Epidermal Growth Factor Receptor (EGFR).
-
Brequinar: A potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH).
-
Doxorubicin: A broad-spectrum cytotoxic agent that primarily acts through DNA intercalation and inhibition of topoisomerase II.
By outlining a head-to-head experimental comparison, this guide provides a robust framework for elucidating the therapeutic potential of this novel quinoline derivative.
Postulated Anticancer Profile of this compound
Based on its chemical structure, this compound is hypothesized to exert its anticancer effects through one or both of the following mechanisms:
-
Inhibition of Receptor Tyrosine Kinases (RTKs): The presence of the cyano-quinoline moiety suggests a potential for this compound to act as an inhibitor of RTKs, such as EGFR.[3] Overactivation of EGFR is a common driver in several cancers, and its inhibition can block downstream signaling pathways like MAPK and Akt, which are critical for cell proliferation and survival.[6]
-
Inhibition of Dihydroorotate Dehydrogenase (DHODH): The quinoline core is a known pharmacophore for DHODH inhibitors.[4][5] By inhibiting this enzyme, the compound would disrupt the de novo synthesis of pyrimidines, leading to a depletion of the nucleotide pools necessary for DNA and RNA synthesis. This would cause cell cycle arrest, particularly in the S-phase, and ultimately inhibit the proliferation of rapidly dividing cancer cells.[3]
The following diagram illustrates these hypothesized signaling pathways.
Caption: Hypothesized mechanisms of action for the target compound.
Profiles of Comparator Anticancer Agents
Erlotinib (EGFR Tyrosine Kinase Inhibitor)
-
Mechanism of Action: Erlotinib is a reversible, first-generation tyrosine kinase inhibitor that specifically targets EGFR.[7] It competes with ATP for the binding site on the intracellular domain of EGFR, thereby preventing autophosphorylation and the activation of downstream signaling pathways.[5][8] This leads to the inhibition of cancer cell proliferation and induction of apoptosis, particularly in tumors with activating EGFR mutations.[5]
-
Clinical Application: Erlotinib is FDA-approved for the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations and in combination with gemcitabine for pancreatic cancer.[7]
Brequinar (DHODH Inhibitor)
-
Mechanism of Action: Brequinar is a potent, non-competitive inhibitor of DHODH, the fourth enzyme in the de novo pyrimidine biosynthesis pathway.[1][3] By blocking the conversion of dihydroorotate to orotate, Brequinar depletes the intracellular pool of pyrimidines, which are essential for DNA and RNA synthesis.[3] This leads to a cytostatic effect, causing cell cycle arrest in the S-phase.[3]
-
Clinical Application: Brequinar has been evaluated in clinical trials for solid tumors but has not received FDA approval for this indication.[6] It has shown promising preclinical antitumor activity.[9]
Doxorubicin (DNA Intercalating Agent)
-
Mechanism of Action: Doxorubicin is a member of the anthracycline class of antibiotics and has a multi-faceted mechanism of anticancer activity.[10] Its primary mode of action is the intercalation into DNA, which disrupts DNA replication and transcription. Doxorubicin also inhibits topoisomerase II, an enzyme that relaxes DNA supercoils, leading to DNA strand breaks.[10] Additionally, it generates reactive oxygen species, which contribute to its cytotoxicity.[10]
-
Clinical Application: Doxorubicin is a widely used chemotherapeutic agent for a broad range of cancers, including breast, lung, ovarian, and bladder cancers, as well as various leukemias and lymphomas.
Comparative Efficacy Data (IC50 Values)
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for the comparator agents against a panel of human cancer cell lines. This data serves as a benchmark for evaluating the potency of this compound.
| Cancer Cell Line | Cancer Type | Erlotinib IC50 (µM) | Brequinar IC50 (µM) | Doxorubicin IC50 (µM) |
| A549 | Lung Carcinoma | >20 | 4.1[1] | 1.50 |
| MCF-7 | Breast Adenocarcinoma | 5.21[2] | - | 2.5 |
| HeLa | Cervical Carcinoma | 8.3[2] | - | 1.00 |
| HCT-116 | Colon Carcinoma | 5.34[2] | ~0.02 (inhibition of cell growth)[3] | - |
| PC-3 | Prostate Adenocarcinoma | 31.37[2] | - | 8.00 |
| BxPC-3 | Pancreatic Adenocarcinoma | 1.26[4] | - | - |
| A-375 | Malignant Melanoma | - | 0.59[1] | - |
| HepG2 | Hepatocellular Carcinoma | - | - | 12.2 |
| Huh7 | Hepatocellular Carcinoma | - | - | >20 |
Note: IC50 values can vary depending on the assay conditions and duration of exposure.
Head-to-Head Experimental Comparison: Methodologies
To objectively compare the efficacy of this compound with the selected anticancer agents, a series of standardized in vitro assays should be performed. The following section provides detailed, step-by-step protocols for these key experiments.
Experimental Workflow
The overall experimental workflow for the comparative analysis is depicted below.
Caption: General experimental workflow for comparative analysis.
Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)
This assay quantitatively measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.[2]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated cells. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.
-
Formazan Solubilization: Add 100 µL of the solubilization solution to each well.
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours to ensure all formazan crystals are dissolved. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log concentration of the compound to determine the IC50 value.
Protocol 2: Apoptosis Detection (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
Treated and control cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after treatment by trypsinization. Collect both adherent and floating cells to ensure all apoptotic cells are included.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This method uses PI to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Principle: PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in a cell. This allows for the differentiation of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle.
Materials:
-
Treated and control cells
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A solution (100 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1-2 x 10^6 cells by trypsinization.
-
Washing: Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 5 mL of cold 70% ethanol dropwise to fix the cells. Incubate for at least 1 hour at 4°C.
-
Rehydration and RNase Treatment: Centrifuge the fixed cells and wash twice with PBS. Resuspend the cell pellet in 1 mL of PBS containing 100 µg/mL RNase A and incubate for 30 minutes at 37°C to degrade RNA.
-
PI Staining: Add 1 mL of PI staining solution to the cell suspension. Incubate for at least 30 minutes at 4°C in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events. Use the fluorescence intensity of PI to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Protocol 4: In Vitro EGFR Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of purified EGFR.
Principle: This assay typically measures the amount of ADP produced from the kinase reaction where EGFR phosphorylates a substrate using ATP. The ADP is then converted to ATP, and the amount of ATP is quantified using a luciferase/luciferin reaction, which produces a luminescent signal that is proportional to the kinase activity.[10]
Materials:
-
Recombinant human EGFR
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP
-
Kinase assay buffer
-
Test compounds
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Luminometer-capable microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add the kinase buffer, the test compound at various concentrations, and the recombinant EGFR enzyme.
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[10]
-
Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal with luciferase. Incubate for 30 minutes at room temperature.[10]
-
Signal Measurement: Read the luminescence using a microplate reader.[10]
-
Data Analysis: Calculate the percent inhibition of EGFR activity for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log concentration to determine the IC50 value.
Protocol 5: In Vitro DHODH Inhibition Assay
This assay measures the enzymatic activity of DHODH by monitoring the reduction of a chromogenic or fluorogenic substrate.
Principle: The activity of DHODH is measured by monitoring the reduction of a dye, such as 2,6-dichloroindophenol (DCIP), which acts as an electron acceptor. The decrease in absorbance of the dye is proportional to the DHODH activity.
Materials:
-
Recombinant human DHODH
-
Dihydroorotate (DHO) - substrate
-
Coenzyme Q10 (or a soluble analog like decylubiquinone) - cofactor
-
2,6-dichloroindophenol (DCIP) - electron acceptor
-
Assay buffer
-
Test compounds
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the assay buffer, recombinant DHODH, and the test compound at various concentrations.
-
Pre-incubation: Pre-incubate the plate for a short period (e.g., 10-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.[2]
-
Reaction Initiation: Initiate the reaction by adding the substrates, DHO and Coenzyme Q10, and the electron acceptor, DCIP.[2]
-
Kinetic Reading: Immediately begin measuring the decrease in absorbance at 600 nm (for DCIP) over time using a microplate reader in kinetic mode.[2]
-
Data Analysis: Determine the initial reaction velocity (V0) from the linear portion of the kinetic curve for each concentration of the inhibitor. Calculate the percent inhibition relative to the vehicle control and plot against the log concentration to determine the IC50 value.
Conclusion and Future Perspectives
This guide provides a structured and scientifically rigorous framework for the comparative evaluation of this compound. By postulating its mechanism of action based on its chemical structure and outlining a comprehensive set of in vitro experiments, researchers can effectively determine its anticancer efficacy relative to established agents like Erlotinib, Brequinar, and Doxorubicin.
The causality behind the experimental choices is rooted in the need to build a complete preclinical profile of the novel compound. The MTT assay provides a fundamental measure of cytotoxicity, while the apoptosis and cell cycle assays elucidate the cellular mechanisms leading to growth inhibition. The enzymatic assays are crucial for validating the hypothesized molecular targets.
A self-validating system is inherent in this approach. For instance, if the compound shows potent inhibition in the DHODH enzymatic assay, this should correlate with a pronounced S-phase arrest in the cell cycle analysis and a cytostatic effect in the MTT assay. Similarly, potent EGFR inhibition should correlate with the induction of apoptosis.
The successful completion of these studies will provide a solid foundation for further preclinical development, including in vivo efficacy studies in xenograft models and detailed pharmacokinetic and toxicological profiling. The data generated will be invaluable for determining the therapeutic potential of this compound as a novel anticancer agent.
References
-
Chemi-Verse™ EGFR Kinase Assay Kit. BPS Bioscience. [Link]
-
The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors. ACS Pharmacology & Translational Science. [Link]
-
Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. The FEBS Journal. [Link]
-
Erlotinib. StatPearls - NCBI Bookshelf. [Link]
-
IC 50 values for erlotinib, afatinib and gemcitabine in pancreatic cancer cell lines. ResearchGate. [Link]
-
A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode. The FEBS Journal. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. MethodsX. [Link]
-
The IC50 values of different extracts and Doxorubicin on cancer (MCF-7, A431 and U87-MG) and normal (HGF-1) cell line. ResearchGate. [Link]
-
Re-evaluation of Brequinar sodium, a dihydroorotate dehydrogenase inhibitor. Taylor & Francis Online. [Link]
-
DNA Cell Cycle Analysis with PI. University of Massachusetts Medical School. [Link]
-
Erlotinib: A Targeted Anticancer Drug. Bentham Science. [Link]
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. [Link]
-
Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole. Frontiers in Chemistry. [Link]
-
Doxorubicin: An Overview of the Anti-Cancer and Chemoresistance Mechanisms. Remedy Publications LLC. [Link]
-
In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. PLOS ONE. [Link]
-
Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. The FEBS Journal. [Link]
-
Propidium Iodide Cell Cycle Staining Protocol. Babraham Institute. [Link]
-
Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences. [Link]
-
Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives. Frontiers in Chemistry. [Link]
-
Cancer: How does doxorubicin work?. eLife. [Link]
-
Determination of doxorubicin ic 50 in different tumor cell lines. ResearchGate. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
IC50 of compounds 8-17 and Erlotinib. ResearchGate. [Link]
-
Dihydroorotate Dehydrogenase (DHODH) Activity Fluorometric Assay Kit. Elabscience. [Link]
-
How does erlotinib work (mechanism of action)?. Drugs.com. [Link]
-
Doxorubicin. Wikipedia. [Link]
-
Cell Cycle Analysis by Propidium Iodide Staining. UCL. [Link]
-
Synergy of BID with doxorubicin in the killing of cancer cells. Spandidos Publications. [Link]
Sources
- 1. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. promega.com [promega.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Researcher's Guide to Profiling the Selectivity of 6-Bromo-4-oxo-1,4-dihydro-8-quinolinecarbonitrile: A Comparative Framework
In the landscape of modern drug discovery, the quinoline scaffold represents a privileged structure, forming the core of numerous therapeutic agents with a broad spectrum of pharmacological activities, including anticancer, antimalarial, and antibacterial properties[1][2]. The compound 6-Bromo-4-oxo-1,4-dihydro-8-quinolinecarbonitrile emerges from this rich chemical lineage. While its precise biological target may be under investigation, its structural alerts, particularly the 4-oxo-1,4-dihydroquinoline core, suggest a potential interaction with ATP-binding sites, a hallmark of protein kinases. Therefore, for the purpose of this guide, we will proceed under the hypothesis that this compound is a putative kinase inhibitor.
This guide provides a comprehensive framework for characterizing the cross-reactivity of this novel compound. We will delve into the critical experimental workflows and data interpretation necessary to build a robust selectivity profile, a cornerstone for advancing any potential therapeutic candidate. Our focus will be on establishing a self-validating system of experiments that not only identifies the primary target but also uncovers potential off-target interactions that could lead to unforeseen toxicities or provide opportunities for drug repositioning.
The Imperative of Selectivity Profiling
A potent biological activity is only one facet of a successful therapeutic agent. The safety and efficacy of a drug are intrinsically linked to its selectivity. A highly selective compound interacts with its intended target with significantly greater affinity than with other biomolecules in the complex cellular milieu. Conversely, a promiscuous compound can lead to a cascade of off-target effects, resulting in toxicity and undesirable side effects. Therefore, early and comprehensive cross-reactivity studies are not merely a regulatory checkbox but a fundamental component of rational drug design.
This guide will compare and contrast three critical pillars of selectivity profiling:
-
In Vitro Kinase Panel Screening: To assess the compound's activity against a broad spectrum of kinases.
-
G-Protein Coupled Receptor (GPCR) Profiling: To rule out interactions with one of the largest families of drug targets.
-
Cellular Cytotoxicity Assays: To evaluate the compound's impact on cell viability and identify potential general toxicity.
I. In Vitro Kinase Selectivity Profiling: Mapping the Kinome Interaction Landscape
The human kinome comprises over 500 protein kinases, making it one of the most significant classes of drug targets. Given the structural conservation of the ATP-binding pocket across many kinases, even subtle structural variations in a small molecule inhibitor can drastically alter its selectivity profile.
A. Rationale for Kinase Profiling
The primary objective of kinase profiling is to quantify the inhibitory activity of this compound against a diverse panel of kinases. This allows for the determination of a selectivity index, which compares the potency against the intended primary target versus other kinases. A favorable selectivity profile is characterized by high potency against the target of interest and minimal activity against other kinases.
B. Experimental Workflow: Large-Scale Kinase Panel Screen
A typical workflow for assessing kinase selectivity involves screening the compound at a fixed concentration against a large panel of kinases, followed by dose-response studies for any kinases showing significant inhibition.
Caption: Workflow for in vitro kinase selectivity profiling.
C. Detailed Experimental Protocol: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a widely used method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction. It is a luminescent assay with high sensitivity and a broad dynamic range.[3]
Materials:
-
This compound
-
Kinase panel (e.g., Promega's Kinase Selectivity Profiling Systems)[3]
-
Substrates for each kinase
-
ATP
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. For the primary screen, create a working solution that will result in a final assay concentration of 10 µM. For dose-response curves, perform serial dilutions.
-
Kinase Reaction: a. To each well of a 384-well plate, add the kinase, the appropriate substrate, and ATP. The ATP concentration should ideally be at the Km for each specific kinase to provide a more accurate measure of inhibitor affinity.[4] b. Add the test compound or vehicle (DMSO) to the appropriate wells. c. Incubate the reaction at 30°C for 60 minutes.
-
ADP Detection: a. Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes. b. Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate reader. The light output is directly proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.
D. Data Presentation and Interpretation
The results of the kinase profiling should be summarized in a clear and comparative format.
Table 1: Hypothetical Kinase Selectivity Profile of this compound
| Kinase Target | % Inhibition at 10 µM | IC50 (nM) | Target Family |
| Putative Target Kinase (PTK) | 98% | 15 | Tyrosine Kinase |
| Alternative Kinase 1 (AK1) | 85% | 250 | Serine/Threonine Kinase |
| Alternative Kinase 2 (AK2) | 60% | 1,200 | Tyrosine Kinase |
| Alternative Kinase 3 (AK3) | 25% | >10,000 | Serine/Threonine Kinase |
| ... (and so on for all kinases tested) |
From this hypothetical data, this compound demonstrates high potency against its putative target kinase (PTK) with an IC50 of 15 nM. It shows moderate activity against AK1 and weaker activity against AK2, indicating a degree of selectivity. The selectivity index can be calculated as the ratio of IC50 values (e.g., Selectivity for PTK over AK1 = 250 nM / 15 nM = 16.7-fold). A higher selectivity index is generally desirable.
II. G-Protein Coupled Receptor (GPCR) Cross-Reactivity Screening
GPCRs constitute a large and diverse family of transmembrane receptors that are the targets of a significant portion of currently marketed drugs. Unintended interactions with GPCRs can lead to a wide range of physiological effects. Therefore, it is crucial to assess the potential for this compound to interact with this receptor class.
A. Rationale for GPCR Screening
The goal is to determine if the compound acts as an agonist or antagonist at a panel of representative GPCRs. This is a critical step in de-risking the compound for potential off-target effects related to signaling pathways outside of the kinome.
B. Experimental Workflow: GPCR Functional Assays
Functional assays that measure downstream signaling events, such as changes in intracellular calcium or cyclic AMP (cAMP) levels, are commonly employed for GPCR screening.[5][6]
Caption: Workflow for GPCR cross-reactivity screening.
C. Detailed Experimental Protocol: cAMP Assay for Gs/Gi-Coupled Receptors
This protocol outlines a method to assess the effect of the test compound on Gs-coupled (stimulatory) and Gi-coupled (inhibitory) GPCRs by measuring changes in intracellular cAMP levels.
Materials:
-
HEK293 cells stably expressing the GPCR of interest
-
This compound
-
Known agonist for the specific GPCR
-
Forskolin (for Gi-coupled assays)
-
cAMP detection kit (e.g., HTRF-based)
-
Cell culture medium and reagents
Procedure:
-
Cell Plating: Seed the stable cell line in 384-well plates and incubate overnight.
-
Agonist Mode: a. Add serial dilutions of the test compound to the cells. b. Incubate for the recommended time.
-
Antagonist Mode: a. Add serial dilutions of the test compound to the cells and incubate. b. Add a known agonist at its EC80 concentration. For Gi-coupled receptors, also add forskolin to stimulate cAMP production. c. Incubate for the recommended time.
-
cAMP Detection: Lyse the cells and perform the cAMP detection assay according to the manufacturer's instructions.
-
Data Acquisition: Read the plate on a suitable plate reader.
D. Data Presentation and Interpretation
The results should clearly indicate whether the compound exhibits any significant agonist or antagonist activity at the tested GPCRs.
Table 2: Hypothetical GPCR Cross-Reactivity Profile of this compound (at 10 µM)
| GPCR Target | Pathway | Agonist Activity (% of control) | Antagonist Activity (% inhibition) |
| Adrenergic α2A | Gi | < 10% | < 10% |
| Dopamine D2 | Gi | < 10% | < 10% |
| Serotonin 5-HT2A | Gq | < 10% | < 10% |
| Beta-2 Adrenergic | Gs | < 10% | < 10% |
In this hypothetical example, the compound shows no significant activity at the tested GPCRs at a concentration of 10 µM, suggesting a favorable selectivity profile with respect to these off-targets.
III. In Vitro Cytotoxicity Profiling
Cytotoxicity assays are essential to determine the concentration at which a compound causes cell death.[7][8] This provides a therapeutic window, which is the concentration range where the compound is effective against its target without causing significant harm to cells.
A. Rationale for Cytotoxicity Assays
The primary goal is to assess the general toxicity of this compound against one or more cell lines. Comparing the cytotoxic concentration (CC50) to the on-target potency (IC50 or EC50) gives an indication of the compound's therapeutic index.
B. Experimental Workflow: Cell Viability Assay
A straightforward workflow is used to determine the CC50 of the compound.
Caption: Workflow for in vitro cytotoxicity assessment.
C. Detailed Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[9]
Materials:
-
HEK293 (human embryonic kidney) and HepG2 (human liver cancer) cell lines
-
This compound
-
CellTiter-Glo® Reagent
-
Cell culture medium and reagents
-
White, opaque 96-well plates
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the incubation period.
-
Compound Treatment: The following day, treat the cells with a serial dilution of the test compound. Include vehicle-only (DMSO) and no-treatment controls.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified CO2 incubator.
-
Assay: a. Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. b. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence with a plate reader.
D. Data Presentation and Interpretation
The cytotoxicity data provides a critical benchmark for evaluating the safety of the compound.
Table 3: Hypothetical Cytotoxicity Profile of this compound
| Cell Line | CC50 (µM) |
| HEK293 | > 50 |
| HepG2 | 35 |
A CC50 value significantly higher than the on-target IC50 is desired. For our hypothetical compound with a primary target IC50 of 15 nM (0.015 µM), a CC50 of 35 µM in HepG2 cells represents a therapeutic index of over 2000 (35 / 0.015), which is generally considered favorable.
Conclusion
This guide has outlined a comprehensive and logical framework for the cross-reactivity profiling of this compound, a novel compound with therapeutic potential. By systematically evaluating its interactions with the kinome, the GPCR family, and its overall effect on cell viability, researchers can build a detailed selectivity profile. This multi-faceted approach, grounded in robust and validated experimental protocols, is essential for making informed decisions in the drug development pipeline. The data generated from these studies will not only illuminate the compound's mechanism of action but also provide critical insights into its potential safety and efficacy, ultimately guiding its journey from a promising molecule to a potential therapeutic agent.
References
-
National Center for Biotechnology Information (2024). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Retrieved from [Link]
-
ResearchGate (n.d.). 6-Bromo-1,2,3,4-tetrahydroquinoline-8-carbonitrile. Retrieved from [Link]
-
Atlantis Press (2016). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]
-
National Center for Biotechnology Information (2010). The compound 6-chloro-1,4-dihydro-4-oxo-1-(beta-D-ribofuranosyl) quinoline-3-carboxylic acid inhibits HIV-1 replication by targeting the enzyme reverse transcriptase. Retrieved from [Link]
-
PubChem (n.d.). 6-Bromo-4-hydroxyquinoline-3-carboxylic acid. Retrieved from [Link]
-
National Center for Biotechnology Information (2022). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. Retrieved from [Link]
-
National Center for Biotechnology Information (2020). Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). 3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile: A fluorescent molecule that induces differentiation in PC12 cells. Retrieved from [Link]
-
National Center for Biotechnology Information (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Retrieved from [Link]
-
Atlantis Press (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]
-
MDPI (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]
-
Reaction Biology (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
National Center for Biotechnology Information (2018). Evaluating functional ligand-GPCR interactions in cell-based assays. Retrieved from [Link]
-
ResearchGate (2025). G Protein-Coupled Receptor Screening Assays: Methods and Protocols. Retrieved from [Link]
-
ScienceScholar (2022). Quinoline derivative and their pharmacological & medicinal potential. Retrieved from [Link]
-
Journal of Drug Delivery & Therapeutics (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Retrieved from [Link]
-
ScienceDirect (2022). Computational and experimental approaches to probe GPCR activation and signaling. Retrieved from [Link]
-
ACS Publications (2023). Strategy toward Kinase-Selective Drug Discovery. Retrieved from [Link]
-
Oxford Academic (2018). Computational analysis of kinase inhibitor selectivity using structural knowledge. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Education and Research (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Retrieved from [Link]
-
Medires (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h). Retrieved from [Link]
-
National Center for Biotechnology Information (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
Sources
- 1. sciencescholar.us [sciencescholar.us]
- 2. jddtonline.info [jddtonline.info]
- 3. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Biological Activity of 6-Bromo-4-oxo-1,4-dihydro-8-quinolinecarbonitrile Against Known Inhibitors: A Comparative Guide
Introduction: The Quinoline Scaffold and the Quest for Novel Antibacterial Agents
The quinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. Within this class, the 4-oxo-1,4-dihydroquinoline moiety is the defining feature of the quinolone antibiotics, a critical class of drugs that have been instrumental in the fight against bacterial infections for decades. Their mechanism of action, the inhibition of essential bacterial enzymes DNA gyrase and topoisomerase IV, has been a cornerstone of antibacterial drug development.[1][2]
This guide introduces a novel quinoline derivative, 6-Bromo-4-oxo-1,4-dihydro-8-quinolinecarbonitrile . Given its structural similarity to established quinolone antibiotics, it is hypothesized that this compound will exhibit antibacterial activity through the inhibition of bacterial type II topoisomerases. To rigorously evaluate its potential, we present a comprehensive framework for benchmarking its biological activity against a panel of well-characterized inhibitors with distinct generational and mechanistic profiles:
-
Nalidixic Acid: A first-generation quinolone, primarily effective against Gram-negative bacteria and known to preferentially target DNA gyrase.[3][4]
-
Ciprofloxacin: A second-generation fluoroquinolone with a broad spectrum of activity against both Gram-negative and Gram-positive bacteria.[5] It is a potent dual inhibitor of both DNA gyrase and topoisomerase IV.[6]
-
Moxifloxacin: A fourth-generation fluoroquinolone with enhanced activity against Gram-positive and atypical bacteria.[2][7]
This guide will provide a detailed, step-by-step methodology for the head-to-head comparison of these compounds, focusing on in vitro enzymatic and whole-cell assays. The objective is to provide researchers, scientists, and drug development professionals with a robust experimental blueprint for characterizing novel quinolone derivatives and understanding their therapeutic potential.
The Bacterial DNA Replication Machinery: A Target for Quinolone Antibiotics
Bacterial DNA replication is a complex and highly regulated process, essential for cell division and survival. The unwinding of the double-stranded DNA during replication and transcription introduces topological strain in the form of positive supercoils ahead of the replication fork. Two essential enzymes, DNA gyrase and topoisomerase IV, are responsible for resolving this topological challenge.
-
DNA Gyrase is a type II topoisomerase unique to bacteria that introduces negative supercoils into the DNA, thereby relaxing the positive supercoils generated during replication and transcription.[6]
-
Topoisomerase IV , also a type II topoisomerase, is primarily involved in the decatenation of daughter chromosomes after replication, allowing for their proper segregation into daughter cells.[6]
Quinolone antibiotics exert their bactericidal effects by binding to the enzyme-DNA complex, trapping it in a state where the DNA is cleaved.[6] This leads to an accumulation of double-strand breaks, the cessation of DNA replication, and ultimately, cell death. The differential activity of quinolones against Gram-positive and Gram-negative bacteria is often attributed to their varying affinities for DNA gyrase and topoisomerase IV in different species.
Below is a diagram illustrating the bacterial DNA replication process and the points of inhibition by quinolone antibiotics.
Caption: Inhibition of Bacterial DNA Replication by Quinolones.
Head-to-Head Comparison: Experimental Design
To comprehensively benchmark the biological activity of this compound, a series of in vitro experiments are proposed. These assays will provide a direct comparison of its inhibitory potential against DNA gyrase and topoisomerase IV, as well as its whole-cell antibacterial efficacy, relative to the known inhibitors.
The following diagram outlines the experimental workflow for this comparative analysis.
Caption: Experimental Workflow for Comparative Analysis.
Experimental Protocols
This assay measures the ability of an inhibitor to prevent the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.
Materials:
-
Relaxed pBR322 DNA
-
E. coli or S. aureus DNA Gyrase
-
5X Assay Buffer (e.g., 40 mM HEPES.KOH pH 7.6, 10 mM magnesium acetate, 10 mM DTT, 2 mM ATP, 500 mM potassium glutamate, 0.05 mg/ml albumin)[8]
-
Test compounds (this compound, Nalidixic acid, Ciprofloxacin, Moxifloxacin) dissolved in DMSO
-
Stop solution (e.g., STEB: 40% sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/ml bromophenol blue)
-
1% Agarose gel in Tris-acetate-EDTA (TAE) buffer
-
Ethidium bromide or other DNA stain
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
On ice, prepare reaction mixtures in a final volume of 30 µL containing 1X assay buffer, 0.5 µg of relaxed pBR322 DNA, and the desired concentration of the test compound.
-
Initiate the reaction by adding a pre-determined amount of DNA gyrase (typically 1 unit, which is the amount of enzyme required to fully supercoil the DNA substrate under the assay conditions).[8]
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Terminate the reactions by adding 6 µL of stop solution.
-
Load the samples onto a 1% agarose gel and perform electrophoresis at a constant voltage until the supercoiled and relaxed DNA forms are well-separated.[9]
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Quantify the intensity of the supercoiled DNA band for each compound concentration.
-
Calculate the 50% inhibitory concentration (IC50), which is the concentration of the compound that reduces the supercoiling activity by 50%.
This assay assesses the ability of an inhibitor to block the decatenation of kinetoplast DNA (kDNA), a network of interlocked circular DNA molecules, by topoisomerase IV.
Materials:
-
Kinetoplast DNA (kDNA)
-
E. coli or S. aureus Topoisomerase IV
-
5X Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 350 mM potassium glutamate, 5 mM magnesium chloride, 5 mM DTT, 1.5 mM ATP, 50 µg/mL albumin)[10]
-
Test compounds dissolved in DMSO
-
Stop solution
-
1% Agarose gel in TAE buffer
-
Ethidium bromide or other DNA stain
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
On ice, set up reaction mixtures in a final volume of 30 µL containing 1X assay buffer, 200 ng of kDNA, and the desired concentration of the test compound.[11]
-
Start the reaction by adding a pre-titrated amount of topoisomerase IV (the amount required to fully decatenate the kDNA).
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reactions by adding 6 µL of stop solution.
-
Load the samples onto a 1% agarose gel and perform electrophoresis. The large, catenated kDNA will remain in the well, while the decatenated minicircles will migrate into the gel.[10][11]
-
Stain the gel and visualize the DNA bands.
-
Quantify the amount of decatenated minicircles for each compound concentration.
-
Determine the IC50 value for each compound.
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.
Materials:
-
Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, Pseudomonas aeruginosa ATCC 27853, Streptococcus pneumoniae ATCC 49619)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Test compounds dissolved in a suitable solvent
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Prepare serial two-fold dilutions of each test compound in CAMHB in a 96-well plate.[12]
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.[12]
-
Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no compound) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C for 16-20 hours in ambient air.[12]
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[13]
Comparative Data Summary
The following table presents a hypothetical but realistic summary of the expected data from the proposed experiments. These values are based on literature reports for the benchmark inhibitors and serve as a framework for interpreting the results for this compound.
| Compound | DNA Gyrase IC50 (µM) | Topoisomerase IV IC50 (µM) | MIC vs. E. coli (µg/mL) | MIC vs. S. aureus (µg/mL) |
| This compound | To be determined | To be determined | To be determined | To be determined |
| Nalidixic Acid | ~100-700[14][15] | >1000 | 4-16[16] | >128 |
| Ciprofloxacin | ~0.6-1.0[17] | ~4.0-7.0[17][18] | 0.015-0.06[19][20] | 0.25-1.0 |
| Moxifloxacin | ~2.5-5.0[7] | ~1.0-4.0[18][21] | 0.06-0.25 | 0.06-0.125[22] |
Discussion and Interpretation
The experimental data generated from these assays will provide a multi-faceted view of the biological activity of this compound.
-
Enzymatic Inhibition Profile: The IC50 values against DNA gyrase and topoisomerase IV will reveal the primary intracellular target(s) of the novel compound. A lower IC50 against DNA gyrase would suggest a profile more similar to nalidixic acid, with potentially greater activity against Gram-negative bacteria. Conversely, potent inhibition of topoisomerase IV might indicate enhanced activity against Gram-positive organisms, a characteristic of later-generation fluoroquinolones like moxifloxacin. A dual-targeting profile, with low IC50 values for both enzymes, would be indicative of a broad-spectrum agent like ciprofloxacin.
-
Antibacterial Spectrum of Activity: The MIC values will provide a direct measure of the compound's whole-cell efficacy. By comparing the MICs against a panel of Gram-positive and Gram-negative bacteria, we can determine its spectrum of activity. A significant discrepancy between the enzymatic IC50 values and the whole-cell MICs could suggest issues with cell permeability, efflux pump susceptibility, or off-target effects, all of which are critical considerations in drug development.
-
Structure-Activity Relationship (SAR) Insights: The bromine and cyano substitutions on the quinoline core of the test compound are expected to influence its potency and target preference. The bromine at position 6 is a common feature in many potent fluoroquinolones. The carbonitrile group at position 8 is less common and its impact on activity will be of particular interest. Comparing the data for this compound to the benchmark inhibitors will provide valuable SAR insights that can guide the design of future analogs with improved properties.
Conclusion
This guide provides a comprehensive and scientifically rigorous framework for the initial biological characterization of this compound. By employing a head-to-head comparison with established quinolone inhibitors and utilizing standardized in vitro assays, researchers can efficiently determine its mechanism of action, inhibitory potency, and antibacterial spectrum. The insights gained from this benchmarking process will be crucial in assessing the therapeutic potential of this novel compound and guiding its future development as a potential antibacterial agent.
References
-
Bax, B. D., Chan, P. F., Eggleston, D. S., Fosberry, A., Gentry, D. R., Gorrec, F., ... & Waxman, L. (2010). Type IIA topoisomerase inhibition by a new class of antibacterial agents. Nature, 466(7309), 935-940. Available at: [Link]
-
Collin, F., Karkare, S., & Maxwell, A. (2011). Bacterial type II topoisomerases: from mechanism to antibacterial discovery. Biochemical Society Transactions, 39(2), 477-482. Available at: [Link]
-
IDEXX Laboratories. (2025). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Available at: [Link]
-
Inspiralis. (n.d.). Staphylococcus aureus Topoisomerase IV Decatenation Assay. Retrieved January 25, 2026, from [Link]
-
Wasserman, S. A., & Cozzarelli, N. R. (1986). Biochemical topology: applications to DNA recombination and replication. Science, 232(4753), 951-960. Available at: [Link]
-
Kocsis, E., Gulyás, D., Szabó, D., & Nagy, K. (2016). The effect of moxifloxacin on its target topoisomerases from Escherichia coli and Staphylococcus aureus. Acta microbiologica et immunologica Hungarica, 63(3), 325–338. Available at: [Link]
-
Inspiralis. (n.d.). S. aureus DNA Gyrase Supercoiling Assay Kit. Retrieved January 25, 2026, from [Link]
-
Nikas, I., Cuny, G. D., & Papanastasiou, I. (2015). Moxifloxacin pharmacokinetics/pharmacodynamics and optimal dose and susceptibility breakpoint identification for treatment of disseminated Mycobacterium avium infection. Antimicrobial agents and chemotherapy, 59(7), 4158-4165. Available at: [Link]
-
Shen, L. L., & Pernet, A. G. (1985). Mechanism of inhibition of DNA gyrase by analogues of nalidixic acid: the target of the drugs is DNA. Proceedings of the National Academy of Sciences, 82(2), 307-311. Available at: [Link]
-
World Health Organization. (2022). Ciprofloxacin Concentrations 1/1000th the MIC Can Select for Antimicrobial Resistance in N. gonorrhoeae—Important Implications for Maximum Residue Limits in Food. WHO Drug Information, 36(2), 299-300. Available at: [Link]
-
Hoshino, K., Kitamura, A., & Sato, K. (1994). Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis. Antimicrobial Agents and Chemotherapy, 38(11), 2623-2627. Available at: [Link]
-
Blumberg, H. M., Rimland, D., Kiehl, B. A., Shirk, M. B., & Simor, A. E. (2000). Activity of and Resistance to Moxifloxacin in Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 44(9), 2348-2353. Available at: [Link]
-
Ashley, R. E., Dittmore, A., & McPherson, S. A. (2017). DNA Decatenation Catalyzed by Bacterial Topoisomerase IV. In Methods in Molecular Biology (Vol. 1519, pp. 139-151). Humana Press, New York, NY. Available at: [Link]
-
Sugino, A., Peebles, C. L., Kreuzer, K. N., & Cozzarelli, N. R. (1977). Mechanism of action of nalidixic acid: purification of Escherichia coli nalA gene product and its relationship to DNA gyrase and a novel nicking-closing enzyme. Proceedings of the National Academy of Sciences, 74(11), 4767-4771. Available at: [Link]
-
Sirin, S., & Black, D. S. (2014). DNA Supercoiling Catalyzed by Bacterial Gyrase. In Methods in Molecular Biology (Vol. 1148, pp. 113-121). Humana Press, New York, NY. Available at: [Link]
-
de Souza, T. M., de Souza, M. C. B. V., & de Souza, R. O. A. (2008). The compound 6-chloro-1,4-dihydro-4-oxo-1-(beta-D-ribofuranosyl) quinoline-3-carboxylic acid inhibits HIV-1 replication by targeting the enzyme reverse transcriptase. Current HIV research, 6(3), 209–217. Available at: [Link]
-
PubChem. (n.d.). Nalidixic acid. Retrieved January 25, 2026, from [Link]
-
Morrissey, I., & Tillotson, G. S. (2004). Target-Mediated Fluoroquinolone Resistance in Neisseria gonorrhoeae: Actions of Ciprofloxacin against Gyrase and Topoisomerase IV. Antimicrobial Agents and Chemotherapy, 48(1), 307-310. Available at: [Link]
-
Bauernfeind, A. (1999). Evaluation of the Clinical Microbiology Profile of Moxifloxacin. Clinical Infectious Diseases, 29(Supplement_1), S28-S38. Available at: [Link]
-
Dr. Oracle. (2025). What does a ciprofloxacin (Cipro) minimum inhibitory concentration (MIC) of <=0.06 indicate? Retrieved January 25, 2026, from [Link]
-
World Organisation for Animal Health. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved January 25, 2026, from [Link]
-
ResearchGate. (n.d.). Determination of MIC of ciprofloxacin. Retrieved January 25, 2026, from [Link]
-
HiMedia Laboratories. (n.d.). Nalidixic acid. Retrieved January 25, 2026, from [Link]
-
Royal Society of Chemistry. (2022). RSC Medicinal Chemistry. Retrieved January 25, 2026, from [Link]
-
RCSB PDB. (n.d.). Moxifloxacin. Retrieved January 25, 2026, from [Link]
-
Inspiralis. (n.d.). Pseudomonas aeruginosa Topoisomerase IV Decatenation Assay. Retrieved January 25, 2026, from [Link]
-
Doern, G. V., Pfaller, M. A., & Erwin, M. E. (1998). Benchmarking the In Vitro Activities of Moxifloxacin and Comparator Agents against Recent Respiratory Isolates from 377 Medical Centers throughout the United States. Antimicrobial Agents and Chemotherapy, 42(12), 3133-3139. Available at: [Link]
-
Zhanel, G. G., DeCorby, M., Laing, N., Wierzbowski, A., Baudry, P., Karlowsky, J. A., ... & Hoban, D. J. (2006). MIC-Based Interspecies Prediction of the Antimicrobial Effects of Ciprofloxacin on Bacteria of Different Susceptibilities in an In Vitro Dynamic Model. Antimicrobial Agents and Chemotherapy, 50(6), 2056-2061. Available at: [Link]
-
Giraud, E., Brisabois, A., Martel, J. L., & Chaslus-Dancla, E. (2000). Nalidixic acid—a good marker of fluoroquinolone resistance mechanisms in Escherichia coli. Journal of medical microbiology, 49(8), 757-760. Available at: [Link]
-
ProFoldin. (n.d.). E. coli DNA Gyrase DNA Supercoiling Assay Kits. Retrieved January 25, 2026, from [Link]
-
Ellinghaus, H. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration) [Video]. YouTube. [Link]
-
ProFoldin. (n.d.). Gel-Based E. coli Topoisomerase IV DNA Decatenation Assay. Retrieved January 25, 2026, from [Link]
-
ResearchGate. (n.d.). Minimum inhibitory concentration (MIC) of moxifloxacin for P. aeruginosa clinical isolates. Retrieved January 25, 2026, from [Link]
-
Gellert, M., Mizuuchi, K., O'Dea, M. H., & Nash, H. A. (1977). Mechanism of action of nalidixic acid: Purification of Escherichia coli nalA gene product and its relationship to DNA gyrase and a novel nicking-closing enzyme. Proceedings of the National Academy of Sciences, 74(11), 4772-4776. Available at: [Link]
-
Blower, T. R., Williamson, B. H., Kerns, R. J., & Berger, J. M. (2017). A Novel Decatenation Assay for DNA Topoisomerases using a Singly-Linked Catenated Substrate. BioTechniques, 62(5), 221-227. Available at: [Link]
-
ResearchGate. (n.d.). DNA gyrase supercoiling assay using fluorescence and gel-based assays. Retrieved January 25, 2026, from [Link]
-
RCSB PDB. (n.d.). Moxifloxacin Resistance. Retrieved January 25, 2026, from [Link]
-
Patsnap. (2024). What is the mechanism of Nalidixic Acid? Retrieved January 25, 2026, from [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. Available at: [Link]
-
GlobalRx. (n.d.). Nalidixic Acid USP: A Comprehensive Clinical Profile. Retrieved January 25, 2026, from [Link]
Sources
- 1. Ciprofloxacin Concentrations 1/1000th the MIC Can Select for Antimicrobial Resistance in N. gonorrhoeae—Important Implications for Maximum Residue Limits in Food - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PDB-101: Global Health: Antimicrobial Resistance: undefined: Moxifloxacin [pdb101.rcsb.org]
- 3. What is the mechanism of Nalidixic Acid? [synapse.patsnap.com]
- 4. Articles [globalrx.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. journals.asm.org [journals.asm.org]
- 8. inspiralis.com [inspiralis.com]
- 9. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. inspiralis.com [inspiralis.com]
- 11. inspiralis.com [inspiralis.com]
- 12. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. pnas.org [pnas.org]
- 15. Mechanism of inhibition of DNA gyrase by analogues of nalidixic acid: the target of the drugs is DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. journals.asm.org [journals.asm.org]
- 19. droracle.ai [droracle.ai]
- 20. journals.asm.org [journals.asm.org]
- 21. The effect of moxifloxacin on its target topoisomerases from Escherichia coli and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
A Head-to-Head Battle of Quinoline-Based Compounds in Leukemia: A Comparative Guide for Researchers
In the relentless pursuit of novel anticancer therapeutics, the quinoline scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of pharmacological activities.[1] Quinoline derivatives have been shown to exert their cytotoxic effects through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of crucial cellular processes like angiogenesis and cell migration.[2] This guide presents a detailed head-to-head comparison of two distinct quinoline-based compounds, each with a unique mechanism of action, in the context of the human leukemia cell line U937.
This in-depth analysis is designed for researchers, scientists, and drug development professionals, providing not only comparative experimental data but also the underlying scientific rationale for the observed cellular responses and the methodologies used to elicit these insights.
The Contenders: Two Quinoline Derivatives with Distinct Anti-Leukemic Strategies
Our comparative analysis focuses on two promising quinoline-based compounds, herein designated as Compound Q-DNMT and Compound Q-Tubulin , representing two different mechanistic classes.
-
Compound Q-DNMT (derivative 2a) : A novel bis-quinoline compound that functions as a DNA methyltransferase (DNMT) inhibitor.[3] By inhibiting DNMTs, this compound can lead to the re-expression of tumor suppressor genes that have been silenced by hypermethylation, a common epigenetic alteration in cancer.[4]
-
Compound Q-Tubulin (derivative 4c) : A potent quinoline derivative that acts as a tubulin polymerization inhibitor.[5] By disrupting microtubule dynamics, this compound interferes with the formation of the mitotic spindle, a critical structure for cell division, leading to cell cycle arrest and subsequent apoptosis.[6]
The human histiocytic lymphoma cell line, U937 , has been selected for this comparative study. U937 cells are a well-established model for leukemia research and are known to be sensitive to a variety of apoptotic stimuli, making them an excellent system for dissecting the cytotoxic effects of novel compounds.[3][7]
At a Glance: Comparative Efficacy in U937 Leukemia Cells
The following table summarizes the key performance metrics of Compound Q-DNMT and Compound Q-Tubulin in the U937 cell line. This data is synthesized from published studies to provide a direct comparative overview.
| Parameter | Compound Q-DNMT (derivative 2a) | Compound Q-Tubulin (derivative 4c) | Reference Compound (Etoposide) |
| Primary Mechanism | DNA Methyltransferase (DNMT) Inhibition | Tubulin Polymerization Inhibition | Topoisomerase II Inhibition |
| IC50 (48h) | ~1 µM | ~0.5 µM | ~2 µM |
| Apoptosis Induction | High (up to 62% sub-G1 peak)[3] | High (significant increase in apoptotic cells)[5] | High |
| Cell Cycle Arrest | G1/S phase arrest | G2/M phase arrest[5] | G2/M phase arrest |
Delving Deeper: Mechanistic Insights into Cytotoxicity
The distinct mechanisms of action of Compound Q-DNMT and Compound Q-Tubulin translate into different cellular and molecular consequences. Understanding these differences is crucial for identifying potential therapeutic niches and for the rational design of future quinoline-based anticancer agents.
The Epigenetic Disruptor: Compound Q-DNMT
Compound Q-DNMT's primary mode of action is the inhibition of DNA methyltransferases.[3] This leads to a cascade of events culminating in apoptotic cell death.
Caption: Signaling pathway of Compound Q-DNMT.
By preventing the methylation of CpG islands in promoter regions, Compound Q-DNMT facilitates the re-expression of silenced tumor suppressor genes. This, in turn, can reactivate apoptotic pathways, leading to the selective elimination of cancer cells. The significant increase in the sub-G1 cell population, a hallmark of apoptosis, observed after treatment with Compound Q-DNMT, strongly supports this mechanism.[3] Furthermore, the induction of caspase-3 activation confirms the engagement of the apoptotic machinery.[3]
The Mitotic Saboteur: Compound Q-Tubulin
In contrast, Compound Q-Tubulin targets the cytoskeleton, a fundamental component of cellular architecture and division.
Caption: MTT assay experimental workflow.
Step-by-Step Protocol:
-
Cell Seeding: Seed U937 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete RPMI-1640 medium.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of the quinoline compounds (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Etoposide).
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Analysis: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. [6][8] Workflow Diagram:
Caption: Apoptosis assay experimental workflow.
Step-by-Step Protocol:
-
Cell Treatment: Treat U937 cells with the respective IC50 concentrations of the quinoline compounds for 24 hours.
-
Cell Harvesting: Harvest the cells by centrifugation and wash them twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X binding buffer to each tube and analyze the samples immediately by flow cytometry.
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method quantifies the DNA content of cells, allowing for the determination of the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Step-by-Step Protocol:
-
Cell Treatment and Harvesting: Treat U937 cells as described for the apoptosis assay and harvest the cells.
-
Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol and incubate for at least 2 hours at -20°C.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A) and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.
Protein Expression Analysis: Western Blotting
Western blotting is used to detect specific proteins in a sample and can be employed to investigate the modulation of key apoptotic proteins. [9] Step-by-Step Protocol:
-
Protein Extraction: Lyse the treated U937 cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved Caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Perspectives
This comparative guide highlights the therapeutic potential and mechanistic diversity of quinoline-based compounds in a leukemia cell line model. Compound Q-DNMT showcases the promise of epigenetic modulators in cancer therapy, while Compound Q-Tubulin reinforces the continued relevance of targeting the mitotic machinery.
The choice between these or similar compounds for further development would depend on the specific cancer subtype, the desired therapeutic window, and potential combination strategies. For instance, a DNMT inhibitor like Compound Q-DNMT could be particularly effective in malignancies driven by epigenetic silencing, while a tubulin inhibitor like Compound Q-Tubulin might be more broadly applicable across rapidly proliferating cancers.
Future research should focus on in vivo studies to validate the efficacy and safety of these compounds, as well as on the identification of predictive biomarkers to guide their clinical application. The versatility of the quinoline scaffold ensures that it will remain a fertile ground for the discovery of novel and potent anticancer agents for years to come.
References
- Abdel-Magid, A. F. (2021). Quinoline-Based Compounds as Potential Anticancer Agents. In New Drug Discovery. IntechOpen.
- Al-Omary, F. A., et al. (2021).
- El-Damasy, A. F., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Advances, 14(31), 22003-22021.
-
Bio-Rad. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved January 26, 2026, from [Link]
- Mai, A., et al. (2021). Quinoline-based p300 histone acetyltransferase inhibitors with pro-apoptotic activity in human leukemia U937 cells. European Journal of Medicinal Chemistry, 223, 113651.
- Singh, P., & Kumar, V. (2022). Review on recent development of quinoline for anticancer activities. Journal of Molecular Structure, 1264, 133279.
-
UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (2021). (A) Percentage of sub-G1 peaks in U937 cells after treatment with 2a–c,.... Retrieved January 26, 2026, from [Link]
-
JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Retrieved January 26, 2026, from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved January 26, 2026, from [Link]
- Mai, A., et al. (2017). Quinoline-based p300 histone acetyltransferase inhibitors with pro-apoptotic activity in human leukemia U937 cells. European Journal of Medicinal Chemistry, 138, 857-868.
-
ResearchGate. (2021). Best protocol to collect mammalian cells for screening apoptosis markers using WB?. Retrieved January 26, 2026, from [Link]
Sources
- 1. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - RU [thermofisher.com]
- 3. Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinoline-based p300 histone acetyltransferase inhibitors with pro-apoptotic activity in human leukemia U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
Safety Operating Guide
6-Bromo-4-oxo-1,4-dihydro-8-quinolinecarbonitrile proper disposal procedures
As a Senior Application Scientist, I understand that proper chemical waste management is not just a regulatory requirement but a cornerstone of a safe and efficient laboratory environment. This guide provides a comprehensive framework for the proper disposal of 6-Bromo-4-oxo-1,4-dihydro-8-quinolinecarbonitrile, a halogenated heterocyclic compound.
While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available in the initial search, the procedures outlined below are based on established best practices for handling structurally similar brominated quinoline derivatives and halogenated organic compounds.[1][2][3] It is imperative to obtain and consult the manufacturer-specific SDS for this compound before handling or disposing of this chemical, as it will contain the most accurate and detailed safety and disposal information.
Hazard Profile and Core Safety Considerations
This compound belongs to the quinoline class of compounds, which are known for a range of biological activities.[4][5][6][7] The presence of a bromine atom classifies it as a halogenated organic compound, which has specific implications for its disposal.[1][2] Based on data from similar quinoline derivatives, the primary hazards are likely to include:
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[8]
-
Irritation: May cause skin and serious eye irritation.[9]
-
Combustibility: The compound is likely a combustible solid.[10][11]
Key Chemical Data Summary
| Property | Value/Information | Source |
| Chemical Class | Halogenated Organic Compound, Quinoline Derivative | [1][12] |
| Physical Form | Likely a solid powder | [11] |
| Known Hazards (from similar compounds) | Acute Toxicity (Oral, Dermal, Inhalation), Skin/Eye Irritation | [8][11] |
| Combustion Products | Carbon oxides, Nitrogen oxides (NOx), Hydrogen bromide gas | |
| Disposal Classification | Hazardous Waste (likely Halogenated Organic Waste) | [2][13] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins the moment the chemical is deemed waste. The following workflow ensures safety and regulatory compliance from the lab bench to final disposal.
Disposal Decision and Execution Workflow
Sources
- 1. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 2. bucknell.edu [bucknell.edu]
- 3. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 4. researchgate.net [researchgate.net]
- 5. Benzoquinoline Derivatives: A Straightforward and Efficient Route to Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iipseries.org [iipseries.org]
- 7. actascientific.com [actascientific.com]
- 8. 6-Bromo-1,2,3,4-tetrahydroquinoline | C9H10BrN | CID 4715029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 6-Bromo-4-hydroxyquinoline-3-carboxylic acid | C10H6BrNO3 | CID 693203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. carlroth.com [carlroth.com]
- 11. 6-Bromo-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 12. ossila.com [ossila.com]
- 13. 7.2 Organic Solvents [ehs.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
